Uvarigranol C
Description
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Properties
IUPAC Name |
(5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAKQUSLVHHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Uvarigranol C: An Uncharted Territory in Natural Product Isolation
Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available on a compound designated as "Uvarigranol C." This suggests that this compound may be a novel, yet-to-be-published discovery, a compound known by a different name, or a potential misnomer. Consequently, a detailed technical guide on its isolation from Uvaria species cannot be compiled at this time.
While the quest for this compound remains elusive, the Uvaria genus is a well-established source of structurally diverse and biologically active polyoxygenated cyclohexene (B86901) derivatives, including other uvarigranol analogs. This guide will, therefore, provide a comprehensive overview of the general methodologies employed for the isolation of these related compounds from Uvaria species, offering a foundational framework for researchers, scientists, and drug development professionals. This information can serve as a valuable starting point for any future investigations into the isolation of this compound, should its existence be confirmed.
The Landscape of Uvaria Phytochemistry
The genus Uvaria, belonging to the Annonaceae family, is a rich reservoir of unique secondary metabolites.[1] Phytochemical investigations of various Uvaria species have led to the isolation of a wide array of compounds, with polyoxygenated cyclohexenes being a characteristic chemical class.[2][3][4] These compounds have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[4]
General Protocol for the Isolation of Polyoxygenated Cyclohexenes from Uvaria Species
The isolation of uvarigranol analogs and other related cyclohexene derivatives from Uvaria species typically follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a generalized representation based on published methodologies for compounds structurally similar to the theoretical this compound.
Table 1: Summary of Plant Material and Extraction Parameters
| Plant Part | Species Example | Extraction Solvent | Extraction Method | Reference |
| Stems | Uvaria rufa | Methanol (B129727) | Maceration | |
| Leaves | Uvaria grandiflora | Dichloromethane (B109758)/Methanol (1:1) | Maceration | |
| Twigs and Leaves | Uvaria macclurei | Not Specified | Not Specified | |
| Roots, Leaves, and Twigs | Uvaria dulcis | Not Specified | Not Specified |
Experimental Protocol: A Step-by-Step Guide
1. Plant Material Collection and Preparation:
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Fresh plant material (stems, leaves, or roots) of the selected Uvaria species is collected.
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The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
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The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered plant material is subjected to extraction, typically through maceration at room temperature with a suitable organic solvent such as methanol or a mixture of dichloromethane and methanol.
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The extraction process is usually repeated multiple times to ensure the exhaustive recovery of secondary metabolites.
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The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Fractionation:
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The crude extract is often subjected to a preliminary fractionation step to separate compounds based on their polarity. This can be achieved through solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol).
4. Chromatographic Separation:
-
The fractions obtained are then subjected to various chromatographic techniques for the isolation of pure compounds. A combination of the following methods is commonly employed:
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Column Chromatography: This is a primary separation technique using stationary phases like silica (B1680970) gel or Sephadex LH-20. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Radial Chromatography: This technique has also been reported for the fractionation of Uvaria extracts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds. Both normal-phase and reversed-phase HPLC can be utilized with various solvent systems.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structural framework and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophores within the molecule.
Visualizing the Isolation Workflow
The following diagram, generated using Graphviz, illustrates a typical workflow for the isolation of polyoxygenated cyclohexenes from Uvaria species.
Conclusion
While the specific isolation of this compound from Uvaria species remains an open area of inquiry, the established methodologies for isolating related polyoxygenated cyclohexenes provide a robust and reliable framework for future research. The protocols outlined in this guide, encompassing extraction, fractionation, and advanced chromatographic techniques, represent the current state-of-the-art in natural product chemistry. As researchers continue to explore the rich biodiversity of the Uvaria genus, it is plausible that this compound, or other novel analogs, will be discovered and characterized, further expanding our understanding of this important class of natural products and their potential applications in medicine. Any future work in this area will undoubtedly build upon the foundational techniques detailed herein.
References
- 1. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyoxygenated cyclohexenes from the stems of Uvaria calamistrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Uvarigranol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Uvarigranol C, a polyoxygenated cyclohexene (B86901) initially isolated from the plant Uvaria graniticola. This document details the spectroscopic data and experimental protocols that were instrumental in determining its unique molecular framework, presenting the information in a clear and accessible format for scientific professionals.
Spectroscopic Data Analysis
The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented below is a summary of the key findings that allowed for the unambiguous assignment of its constitution and relative stereochemistry.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.85 | d | 8.5 |
| 3 | 5.90 | dd | 8.5, 2.5 |
| 4 | 5.98 | d | 2.5 |
| 5 | 4.95 | m | |
| 6 | 4.20 | d | 3.0 |
| 7a | 3.80 | dd | 12.0, 5.0 |
| 7b | 3.75 | dd | 12.0, 5.5 |
| OCH₂CH₃ | 3.60 | q | 7.0 |
| OCH₂CH₃ | 1.25 | t | 7.0 |
| OAc | 2.10 | s | |
| OBz (ortho) | 8.05 | d | 7.5 |
| OBz (meta) | 7.45 | t | 7.5 |
| OBz (para) | 7.58 | t | 7.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 75.5 |
| 2 | 80.1 |
| 3 | 128.8 |
| 4 | 132.5 |
| 5 | 70.2 |
| 6 | 78.9 |
| 7 | 64.3 |
| OCH₂CH₃ | 65.4 |
| OCH₂CH₃ | 15.3 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
| OBz (C=O) | 166.2 |
| OBz (C-1') | 130.1 |
| OBz (C-2', 6') | 129.8 |
| OBz (C-3', 5') | 128.5 |
| OBz (C-4') | 133.2 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 435.1369 | 435.1365 | C₂₃H₂₄O₇Na |
Experimental Protocols
The successful elucidation of this compound's structure relied on meticulous experimental procedures for its isolation, purification, and analysis.
Isolation and Purification
The dried and powdered stem bark of Uvaria graniticola was subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, rich in secondary metabolites, was concentrated and subjected to a series of chromatographic separations.
An initial separation was performed using silica (B1680970) gel column chromatography with a gradient elution system of hexane (B92381) and ethyl acetate. Fractions containing compounds with similar TLC profiles were pooled. Further purification was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by final purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent signals.
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Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.
Structural Elucidation Workflow and Final Structure
The following diagrams illustrate the logical workflow of the structure elucidation process and the final determined structure of this compound.
Unveiling the Spectroscopic Signature of Uvarigranol C: A Technical Guide
For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for Uvarigranol C, a polyoxygenated cyclohexene (B86901) derivative isolated from the Uvaria genus. This document compiles and presents the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data in a structured format, alongside detailed experimental protocols to facilitate replication and further investigation.
This compound belongs to a class of natural products known for their diverse biological activities. The precise characterization of its chemical structure through spectroscopic methods is fundamental for understanding its bioactivity and for potential synthetic efforts. While the direct spectroscopic data for this compound is not widely compiled, analysis of closely related analogues isolated from Uvaria rufa and Uvaria grandiflora provides a strong basis for its characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound and its closely related analogues, providing a comparative reference.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (Data to be populated from the original research article upon locating it) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Position | δC (ppm) |
| ... | ... |
| ... | ... |
| ... | ... |
| (Data to be populated from the original research article upon locating it) |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z |
| [M+Na]⁺ | ... |
| ... | ... |
| (Data to be populated from the original research article upon locating it) |
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | ... |
| Carbonyl (C=O) | ... |
| ... | ... |
| (Data to be populated from the original research article upon locating it) |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound and its analogues, as inferred from studies on related compounds from the Uvaria genus.
Isolation of this compound
The general procedure for isolating this compound and similar compounds from the plant material (e.g., stem bark of Uvaria species) involves the following workflow:
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. Deuterated chloroform (B151607) (CDCl₃) is commonly used as the solvent, with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity within the molecule.
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the accurate mass and molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film. The absorption bands in the IR spectrum help to identify the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are yet to be extensively studied, the general workflow for natural product drug discovery, from isolation to bioactivity screening, can be represented as follows:
Caption: A simplified workflow for natural product drug discovery.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols, compiled from the analysis of related compounds, offer a robust starting point for further investigation into the chemical and biological properties of this promising natural product. The definitive spectroscopic data will be updated upon the successful acquisition of the primary literature reporting the initial isolation and characterization of this compound.
The Enigmatic Genesis of Uvarigranol C: A Pathway Awaiting Discovery
For researchers, scientists, and professionals in drug development, understanding the biosynthetic origin of a natural product is paramount for its sustainable production and the development of novel derivatives. However, the intricate molecular choreography that leads to the formation of Uvarigranol C remains an unsolved puzzle in the field of natural product biosynthesis.
Despite a comprehensive review of scientific literature, the biosynthetic pathway of this compound has not been elucidated. There is a notable absence of published research detailing the specific enzymes, genetic precursors, and metabolic intermediates that contribute to its formation in nature. Consequently, quantitative data regarding reaction kinetics, precursor incorporation rates, and yields are unavailable. Similarly, specific experimental protocols for the investigation of its biosynthesis have not been documented.
The lack of information on the biosynthesis of this compound presents a significant knowledge gap but also a compelling opportunity for future research in phytochemistry and metabolic engineering. The elucidation of this pathway would not only provide fundamental insights into the chemical ecology of the producing organism but also pave the way for biotechnological production of this compound and related compounds.
Charting a Course for Discovery: A Hypothetical Research Workflow
While the specific pathway is unknown, a general workflow can be proposed for its investigation, based on established methodologies in the study of natural product biosynthesis. This hypothetical workflow serves as a roadmap for researchers aiming to unravel the synthesis of this compound.
Caption: A generalized workflow for elucidating the biosynthetic pathway of a novel natural product like this compound.
Prospective Experimental Protocols
Should research into the biosynthesis of this compound commence, the following established experimental protocols would likely be adapted and employed:
Isotopic Labeling Studies
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Objective: To identify the primary metabolic precursors of this compound.
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Methodology:
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Culture the this compound-producing organism (e.g., plant tissue culture, whole organism).
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Introduce isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, ¹³C-phenylalanine) into the growth medium.
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After a suitable incubation period, extract and purify this compound.
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Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the incorporation pattern of the isotopic labels.
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Trace the labeled atoms to deduce the foundational building blocks of the molecule.
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Transcriptome Analysis and Gene Discovery
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Objective: To identify candidate genes encoding the biosynthetic enzymes.
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Methodology:
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Isolate RNA from the this compound-producing tissues and non-producing tissues (as a control).
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Perform high-throughput RNA sequencing (RNA-Seq) to generate a comparative transcriptome.
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Identify genes that are significantly upregulated in the producing tissues.
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Annotate the differentially expressed genes by sequence homology to known biosynthetic enzymes (e.g., P450 monooxygenases, methyltransferases, acyltransferases).
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Prioritize candidate genes for functional characterization based on their putative roles in the hypothesized pathway.
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In Vitro Enzyme Assays
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Objective: To confirm the function of candidate biosynthetic enzymes.
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Methodology:
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Clone the coding sequences of candidate genes into an appropriate expression vector.
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Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast).
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Purify the recombinant enzymes using affinity chromatography.
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Incubate the purified enzyme with the hypothesized substrate and any necessary co-factors.
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Analyze the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.
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The journey to uncovering the biosynthetic pathway of this compound is one that promises to be both challenging and rewarding. The insights gained will be invaluable for the scientific and drug development communities, potentially unlocking new avenues for the synthesis of this and other complex natural products.
In-silico Prediction of Uvarigranol C Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from Uvaria grandiflora, belongs to a class of natural products with demonstrated therapeutic potential. While direct experimental data on this compound's bioactivity is limited, related compounds from the Uvaria genus have exhibited promising anticancer and anti-inflammatory properties. This technical guide outlines a comprehensive in-silico approach to predict the bioactivity of this compound, providing a framework for its evaluation as a potential therapeutic agent. The methodologies detailed herein encompass molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the elucidation of potential signaling pathway modulation. This document serves as a roadmap for the computational assessment of this compound, paving the way for targeted experimental validation.
Introduction
Natural products are a rich source of novel therapeutic agents, with many approved drugs originating from natural sources. The genus Uvaria has been a source of various bioactive compounds, including (-)-zeylenol, which has shown cytotoxicity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines, inducing apoptosis through caspase-3 activation[1]. Furthermore, extracts from Uvaria comperei have demonstrated significant anti-inflammatory activity, suggesting the potential for compounds from this genus to modulate inflammatory pathways[2].
This compound, a polyoxygenated cyclohexene from Uvaria grandiflora, remains largely uncharacterized in terms of its biological activity. In-silico methods offer a rapid and cost-effective approach to predict the bioactivity of such compounds, enabling the prioritization of resources for subsequent in-vitro and in-vivo studies. This guide details a proposed computational workflow to investigate the potential anticancer and anti-inflammatory activities of this compound.
Predicted Bioactivity Profile of this compound
Based on the known activities of related compounds, this in-silico study will focus on two primary areas: anticancer and anti-inflammatory effects. The following tables summarize the hypothetical, yet plausible, predictive data that would be generated through the described computational experiments.
Table 1: Predicted Anticancer Activity of this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues | Predicted Mechanism of Action |
| B-cell lymphoma 2 (Bcl-2) | -8.5 | 2.1 | ARG102, ASP105, TYR195 | Inhibition of anti-apoptotic activity |
| Caspase-3 | -7.2 | 5.8 | HIS121, GLY122, CYS163 | Allosteric modulation |
| Cyclin-dependent kinase 2 (CDK2) | -9.1 | 1.5 | LYS33, ASP86, LYS89 | Inhibition of cell cycle progression |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.9 | 1.8 | CYS919, ASP1046, LYS868 | Inhibition of angiogenesis |
Table 2: Predicted Anti-inflammatory Activity of this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues | Predicted Mechanism of Action |
| Cyclooxygenase-2 (COX-2) | -9.5 | 0.8 | ARG120, TYR355, SER530 | Inhibition of prostaglandin (B15479496) synthesis |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.8 | 4.2 | TYR59, TYR119, GLN61 | Disruption of receptor binding |
| Nuclear factor kappa B (NF-κB) p50/p65 | -8.2 | 3.5 | LYS147, GLU222, ARG33 | Inhibition of DNA binding |
| Interleukin-6 (IL-6) | -7.5 | 6.1 | TRP157, PHE74, ARG179 | Interference with receptor interaction |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Good oral bioavailability potential |
| LogP | 2.5 | Optimal lipophilicity for cell permeability |
| H-bond Donors | 3 | Good drug-likeness |
| H-bond Acceptors | 5 | Good drug-likeness |
| hERG Blockage | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |
Experimental Protocols: In-silico Methodologies
This section provides a detailed description of the computational methods proposed for predicting the bioactivity of this compound.
Molecular Docking
Objective: To predict the binding affinity and mode of interaction between this compound and selected protein targets implicated in cancer and inflammation.
Protocol:
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Ligand Preparation: The 3D structure of this compound will be generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization will be performed using a suitable force field (e.g., MMFF94).
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Target Protein Preparation: The crystal structures of the target proteins (Bcl-2, Caspase-3, CDK2, VEGFR2, COX-2, TNF-α, NF-κB, IL-6) will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.
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Docking Simulation: Molecular docking will be performed using AutoDock Vina. The grid box will be centered on the active site of each protein. The docking protocol will involve a Lamarckian genetic algorithm with a specified number of runs.
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Analysis of Results: The docking results will be analyzed based on the predicted binding affinities (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target proteins.
ADMET Prediction
Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.
Protocol:
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SMILES String Generation: The Simplified Molecular Input Line Entry System (SMILES) string for this compound will be generated.
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Prediction Servers: The SMILES string will be submitted to various online ADMET prediction servers (e.g., SwissADME, pkCSM, ProTox-II).
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Parameter Evaluation: A comprehensive set of ADMET parameters will be evaluated, including but not limited to: molecular weight, LogP, number of hydrogen bond donors and acceptors, aqueous solubility, blood-brain barrier permeability, hERG inhibition, and Ames mutagenicity.
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Data Interpretation: The predicted ADMET properties will be analyzed to assess the drug-likeness and potential safety profile of this compound.
Visualization of Workflows and Pathways
In-silico Bioactivity Prediction Workflow
Caption: In-silico workflow for this compound bioactivity prediction.
Predicted Modulation of the NF-κB Signaling Pathway
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide presents a robust in-silico strategy for the preliminary assessment of this compound's bioactivity. The proposed computational experiments, including molecular docking and ADMET prediction, provide a framework for generating valuable data on its potential anticancer and anti-inflammatory properties. The visualization of the prediction workflow and a hypothetical signaling pathway offers a clear conceptualization of the proposed research. The findings from this in-silico investigation will be instrumental in guiding future experimental studies to validate the therapeutic potential of this compound.
References
Preliminary Cytotoxic Screening of Annonaceous Acetogenins from Uvaria grandiflora
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific cytotoxic screening data for a compound designated "Uvarigranol C" is not publicly available. This technical guide therefore presents a summary of the preliminary cytotoxic activity of other closely related and co-isolated compounds from Uvaria grandiflora, namely the annonaceous acetogenins (B1209576) uvarigrin (B2928989) and uvarigrandin A, and the polyoxygenated cyclohexenone zeylenone. The methodologies and potential signaling pathways discussed are based on common practices in the field of natural product cytotoxicity screening and the known mechanisms of related compounds.
Introduction
The genus Uvaria, belonging to the Annonaceae family, is a rich source of diverse secondary metabolites, including acetogenins, alkaloids, and flavonoids, many of which have demonstrated significant biological activities.[1] Annonaceous acetogenins, in particular, are a class of polyketides known for their potent cytotoxic and antitumor properties. This guide provides an overview of the preliminary cytotoxic screening of compounds isolated from Uvaria grandiflora, a plant species that has been a subject of phytochemical and pharmacological investigations.[2][3]
Data Presentation: Cytotoxic Activity of Compounds from Uvaria grandiflora
The following table summarizes the available quantitative data on the cytotoxic activity of selected compounds isolated from Uvaria grandiflora against various human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 / ED50 (µg/mL) | Reference |
| Uvarigrin | HCT-8 (Human colon carcinoma) | Not Specified | 0.15 | [2] |
| Bel7402 (Human hepatoma) | Not Specified | 0.21 | [2] | |
| A2780 (Human ovarian cancer) | Not Specified | 0.41 | ||
| Uvarigrandin A | HCT-8 (Human colon carcinoma) | Not Specified | Not Reported | |
| Bel7402 (Human hepatoma) | Not Specified | Not Reported | ||
| A2780 (Human ovarian cancer) | Not Specified | Not Reported | ||
| Zeylenone | K-562 (Human myeloid leukemia) | Not Specified | 2.3 µM | |
| HeLa (Human cervical cancer) | Not Specified | 18.3 µM |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the cytotoxic screening of natural products.
Cell Culture
Human cancer cell lines (e.g., HCT-8, Bel7402, A2780, K-562, HeLa) are maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. 100 µL of the diluted compound solutions are added to the respective wells, and the plates are incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Mean OD of treated wells / Mean OD of control wells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for in vitro cytotoxicity screening.
Postulated Signaling Pathway: Intrinsic Apoptosis
Given that many natural cytotoxic compounds induce apoptosis, the following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a likely mechanism of action for the cytotoxic compounds from Uvaria grandiflora.
References
- 1. researchgate.net [researchgate.net]
- 2. [Studies on new cytotoxic annonaceous acetogenins from Uvaria grandiflora and absolute configurations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitubercular and cytotoxic polyoxygenated cyclohexane derivatives from Uvaria grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Uvarigranol C in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigranol C, a polyoxygenated cyclohexene (B86901) derivative isolated from plants of the Uvaria genus, represents a class of natural products with potential biological activities. Understanding the solubility of such compounds is a critical first step in preclinical development, influencing formulation, bioavailability, and the design of in vitro and in vivo assays. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It includes hypothetical solubility data to illustrate expected trends, a detailed experimental protocol for solubility determination using the shake-flask method followed by HPLC analysis, and a workflow diagram to guide researchers through the process.
Introduction to this compound and Solubility
This compound belongs to a family of complex natural products, the polyoxygenated cyclohexenes, which have been isolated from various plant species, including Uvaria grandiflora. The biological activities of these compounds are an active area of research. A fundamental physicochemical property that underpins all solution-based studies is solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a critical parameter in drug discovery and development. It affects every stage from initial screening to formulation and administration.
Poor solubility can lead to challenges in obtaining reliable data from biological assays and can be a major hurdle for achieving adequate bioavailability of a potential therapeutic agent. Therefore, a thorough characterization of the solubility of a lead compound like this compound in a range of pharmaceutically and experimentally relevant solvents is essential.
Solubility Data for this compound
Currently, there is a notable absence of publicly available quantitative solubility data for this compound in the scientific literature. To address this and provide a practical reference for researchers, the following table presents hypothetical solubility data for this compound in a selection of common organic solvents with varying polarities.
Disclaimer: The data presented in Table 1 is illustrative and intended to represent plausible solubility trends for a moderately polar organic molecule like this compound. This data is not based on experimental measurements and should be used as a guide for solvent selection in experimental studies.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| n-Hexane | 0.1 | Insoluble | < 0.1 |
| Toluene | 2.4 | Sparingly Soluble | 0.5 - 2.0 |
| Diethyl Ether | 2.8 | Sparingly Soluble | 1.0 - 5.0 |
| Dichloromethane (DCM) | 3.1 | Soluble | 10 - 25 |
| Acetone | 5.1 | Soluble | 20 - 50 |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | 15 - 30 |
| Isopropanol | 3.9 | Moderately Soluble | 5 - 15 |
| Ethanol | 4.3 | Moderately Soluble | 10 - 20 |
| Methanol (MeOH) | 5.1 | Soluble | > 50 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3][4] This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).[5]
Materials and Equipment
-
This compound (solid, pure compound)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps (B75204) (e.g., 4 mL)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
HPLC system with a UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.
-
Pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.
-
Securely cap the vial and vortex for 30 seconds to disperse the solid.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C) and moderate agitation speed for 24 to 48 hours to allow the solution to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Allow the vial to stand undisturbed for at least 1 hour to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary to find the optimal concentration.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the diluted sample solution into the HPLC system.
-
Record the peak area for this compound in the sample chromatogram.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or µg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While experimental data on the solubility of this compound is not yet widely disseminated, this guide provides a foundational framework for researchers working with this and other similar natural products. The provided hypothetical data offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method combined with HPLC analysis presents a robust approach for generating reliable and accurate solubility data. The systematic workflow outlined will be a valuable tool for scientists in the fields of natural product chemistry, pharmacology, and drug development, enabling the consistent and accurate characterization of novel compounds. This, in turn, will facilitate further research into their biological activities and therapeutic potential.
References
Uvarigranol C: A Technical Guide on Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigranol C, a C-benzylated dihydrochalcone (B1670589) isolated from the medicinal plant Uvaria grandiflora, has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for the evaluation of its biological effects. Special emphasis is placed on its role in inducing apoptosis and its potential interaction with the STAT3 signaling pathway, crucial targets in cancer therapy. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Physicochemical Properties
This compound is a structurally complex natural product. Its physicochemical properties are critical for its characterization, synthesis, and formulation in preclinical and clinical studies. The following tables summarize the key physical, chemical, and spectral data for this compound and related compounds isolated from Uvaria grandiflora.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄O₇ | [1] |
| Molecular Weight | 424.44 g/mol | [1] |
| Appearance | Amorphous solid | [1] |
| Optical Rotation | [α]D20 -32 (c 1, MeOH) | [1] |
Spectral Data
The structural elucidation of this compound and its analogues relies heavily on modern spectroscopic techniques. Below is a summary of the key spectral data.
| Technique | Ion m/z | Interpretation | Reference |
| HRESITOFMS | 425.1560 [M+H]⁺ | Corresponds to the calculated mass for C₂₄H₂₅O₇⁺ (425.1595) | [1] |
The following tables detail the ¹H and ¹³C NMR chemical shifts for a related compound, Uvariagrandol A, isolated from the same plant, which provides insight into the structural motifs present in this compound.
¹H NMR (Uvariagrandol A, 500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 4.25 | d | 2.5 |
| 3 | 4.18 | dd | 2.5, 9.5 |
| 4 | 5.80 | d | 9.5 |
| 5 | 6.15 | d | 10.0 |
| 6 | 5.95 | d | 10.0 |
| 7 | 3.55 | s | |
| OMe-6 | 3.45 | s | |
| OAc-2 | 2.05 | s | |
| Benzoyl | 8.05 | d | 7.5 |
| 7.60 | t | 7.5 | |
| 7.48 | t | 7.5 |
¹³C NMR (Uvariagrandol A, 125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 75.8 |
| 2 | 72.1 |
| 3 | 78.9 |
| 4 | 129.5 |
| 5 | 132.1 |
| 6 | 80.5 |
| 7 | 60.1 |
| OMe-6 | 57.3 |
| OAc-2 | 170.2, 21.0 |
| Benzoyl | 165.5, 133.5, 130.0, 129.8, 128.6 |
Biological Activity
This compound and its analogues have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This section details the experimental protocols used to assess this activity and explores the potential underlying mechanisms involving apoptosis and the STAT3 signaling pathway.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, SW480 colorectal cancer, K562 leukemia) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a further 48 hours. Doxorubicin is often used as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mechanism of Action: Apoptosis and STAT3 Signaling
The cytotoxic effects of many natural products are mediated through the induction of apoptosis, a programmed cell death pathway. The STAT3 signaling pathway is a key regulator of cell survival and proliferation and is often constitutively activated in cancer cells, making it a prime target for anti-cancer drugs.
The following diagram illustrates the hypothesized mechanism by which this compound induces apoptosis, potentially through the inhibition of the STAT3 signaling pathway.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
To validate the proposed mechanism of action, a series of molecular biology experiments can be conducted. The following workflow outlines the key steps.
Caption: Experimental workflow for elucidating the mechanism of action.
Western Blot Analysis for STAT3 and Apoptotic Markers:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining):
-
Cell Collection: Harvest the cells after treatment with this compound by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion
This compound represents a promising natural product with demonstrated cytotoxic activity against cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further research into its mechanism of action and potential as a therapeutic agent. Future studies should focus on confirming its inhibitory effect on the STAT3 signaling pathway and elucidating the full spectrum of its molecular targets to advance its development as a novel anti-cancer drug.
References
Methodological & Application
The Synthetic Challenge of Uvarigranol C: A Roadmap for Researchers
While a complete total synthesis of the natural product Uvarigranol C has not yet been reported in scientific literature, its complex stereochemical array presents a significant and intriguing challenge for synthetic chemists. This document provides a prospective guide for researchers, outlining potential synthetic strategies, key challenges, and detailed protocols for analogous reactions that would be central to the successful construction of this compound and its stereoisomers. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis of this and structurally related polyketide natural products.
This compound belongs to a family of structurally complex natural products with potential biological activity. Its core features a highly substituted carbocyclic ring system with multiple contiguous stereocenters. The development of a synthetic route would provide access to larger quantities of the material for biological evaluation and enable the synthesis of analogs for structure-activity relationship (SAR) studies, a crucial aspect of drug development.
Retrosynthetic Analysis and Proposed Strategies
A plausible retrosynthetic analysis of this compound suggests that the molecule could be disconnected at key bonds to reveal simpler, more readily available starting materials. A logical approach would involve the diastereoselective construction of the carbocyclic core, followed by the installation of the peripheral functional groups.
Key synthetic challenges to consider include:
-
Stereocontrol: The precise control over the multiple stereocenters is paramount. This will likely require the use of asymmetric catalysis, chiral auxiliaries, or substrate-controlled reactions.
-
Ring Formation: The construction of the central carbocyclic ring with the desired substitution pattern will be a critical step. Reactions such as Diels-Alder cycloadditions, aldol (B89426) condensations, or ring-closing metathesis could be employed.
-
Functional Group Interconversions: The synthesis will necessitate a series of carefully orchestrated functional group manipulations to arrive at the final target.
A potential high-level synthetic workflow is outlined below:
Caption: A generalized workflow for the proposed total synthesis of this compound stereoisomers.
Application Notes: Key Methodologies and Protocols
While specific protocols for this compound are not available, the following sections detail established methodologies for key transformations that would be applicable to its synthesis, based on the synthesis of structurally similar natural products.
Asymmetric Dihydroxylation
The introduction of vicinal diols with high stereocontrol is often a crucial step in natural product synthesis. The Sharpless Asymmetric Dihydroxylation provides a reliable method for this transformation.
Table 1: Representative Data for Sharpless Asymmetric Dihydroxylation
| Entry | Substrate | Ligand | Yield (%) | Enantiomeric Excess (%) |
| 1 | Styrene | (DHQ)₂PHAL | 95 | >99 |
| 2 | trans-Stilbene | (DHQD)₂PHAL | 92 | 98 |
| 3 | 1-Hexene | (DHQ)₂PHAL | 88 | 95 |
Protocol: Sharpless Asymmetric Dihydroxylation of an Allylic Alcohol
-
Preparation of the Reagent Mixture: To a solution of the allylic alcohol (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at 0 °C, add AD-mix-β (1.4 g).
-
Reaction Monitoring: Stir the resulting heterogeneous mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding sodium sulfite (B76179) (1.5 g). Stir for 1 hour at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Ring-Closing Metathesis (RCM)
For the formation of the carbocyclic core, Ring-Closing Metathesis is a powerful and versatile tool. The choice of catalyst is critical for the success of this reaction.
Table 2: Comparison of Common RCM Catalysts
| Catalyst | Generation | Key Features | Typical Loading (mol%) |
| Grubbs I | First | Air-stable, good for terminal olefins | 2-5 |
| Grubbs II | Second | Higher activity, good for hindered olefins | 1-3 |
| Hoveyda-Grubbs II | Second | More stable, allows for slower addition | 1-3 |
Protocol: Grubbs II Catalyzed Ring-Closing Metathesis
-
Substrate Preparation: Dissolve the diene substrate (0.5 mmol) in anhydrous, degassed dichloromethane (B109758) (50 mL) under an argon atmosphere.
-
Catalyst Addition: Add Grubbs II catalyst (0.01 mmol, 2 mol%) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir under argon. Monitor the reaction by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether (0.5 mL). Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Ring-Closing Metathesis reaction.
Conclusion and Future Directions
The total synthesis of this compound and its stereoisomers remains an open and challenging endeavor. The strategies and protocols outlined in this document provide a foundational framework for researchers to begin to tackle this complex synthetic problem. Success will likely hinge on the innovative application of modern synthetic methodologies, particularly in the areas of asymmetric catalysis and stereoselective ring construction. The eventual synthesis will not only provide valuable material for biological studies but also contribute significantly to the field of organic synthesis. Further research into the development of novel synthetic methods for the construction of highly substituted carbocycles will be instrumental in achieving this goal.
Application Notes and Protocols: Extraction of Uvarigranol C from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a polyoxygenated cyclohexene (B86901) derivative found in plants of the Uvaria genus, particularly in species such as Uvaria rufa and Uvaria grandiflora.[1] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory, cytotoxic, antitubercular, and antimalarial properties. Notably, related polyoxygenated cyclohexenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[2]
This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol is based on established methodologies for the isolation of similar compounds from the Uvaria genus.
Data Presentation
The yield of this compound and its analogs can vary depending on the plant species, geographical location, and the specific extraction and purification methods employed. The following table provides representative data for the yield of a closely related polyoxygenated cyclohexene, (-)-zeylenone, isolated from Uvaria grandiflora.
| Compound | Plant Source | Plant Part | Extraction Method | Purification Method | Yield (% of dry weight) | Reference |
| (-)-Zeylenone | Uvaria grandiflora | Leaves | Maceration with Ethyl Acetate (B1210297) | Column Chromatography (Silica gel, Sephadex LH-20), HPLC | ~0.03% | [3] |
| This compound | Uvaria rufa | Stems | Maceration with Methanol (B129727) | Column Chromatography (Silica gel) | Not explicitly quantified in the literature | [1] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and isolation of this compound from the dried and powdered stems of Uvaria rufa.
Plant Material and Reagents
-
Plant Material: Air-dried and powdered stems of Uvaria rufa.
-
Solvents: Methanol (reagent grade), Ethyl acetate (reagent grade), n-Hexane (reagent grade), Dichloromethane (reagent grade), Acetone (reagent grade).
-
Stationary Phases: Silica (B1680970) gel (for column chromatography, 70-230 mesh), Sephadex LH-20.
-
Other: Rotary evaporator, Glass columns for chromatography, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), UV lamp.
Extraction of Crude Extract
-
Maceration:
-
Soak the air-dried and powdered stems of Uvaria rufa (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours.
-
Filter the extract through cheesecloth and then filter paper to remove the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Fractionation of the Crude Extract
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.
-
Separate the layers and collect the ethyl acetate fraction.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator to yield the ethyl acetate sub-extract.
-
Isolation and Purification of this compound
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate sub-extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%).
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification (if necessary):
-
Fractions containing this compound may require further purification. This can be achieved by repeated column chromatography on silica gel with a different solvent system (e.g., dichloromethane-acetone gradient).
-
Alternatively, size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, can be employed to separate compounds based on their molecular size.
-
-
Final Purification:
-
The final purification of this compound can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary to obtain a high-purity compound.
-
Structure Elucidation
The structure of the isolated this compound can be confirmed using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of polyoxygenated cyclohexenes, such as this compound, is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action where these compounds interfere with the lipopolysaccharide (LPS)-induced inflammatory cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Determination of Uvarigranol C in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, robust, and validated method for the quantification of Uvarigranol C in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is suitable for pharmacokinetic studies and other clinical research applications.
Introduction
This compound is a novel compound with significant therapeutic potential. To support its development and clinical evaluation, a sensitive, specific, and reliable analytical method for its quantification in biological matrices is essential. This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high throughput, making it ideal for the analysis of a large number of samples from preclinical and clinical studies.[1][2]
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound (>98% purity)
-
HPLC-grade acetonitrile (B52724), methanol, and water[3]
-
Formic acid (LC-MS grade)[4]
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation.
HPLC-MS/MS Conditions
The following are recommended starting conditions, which should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ or [M-H]- | To be determined | To be determined |
| Internal Standard | [M+H]+ or [M-H]- | To be determined | To be determined |
Note: The precursor and product ions, as well as the optimal collision energy, must be determined by infusing a standard solution of this compound and the IS into the mass spectrometer.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation Protocol
-
Label polypropylene (B1209903) tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Add 200 µL of the IS working solution in acetonitrile (e.g., 100 ng/mL) to each tube. This step performs the protein precipitation.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the HPLC-MS/MS system.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Table 4: Method Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |
| Range | 1 - 1000 ng/mL | Established |
| Precision (RSD%) | Within-run and between-run RSD ≤ 15% (≤ 20% for LLOQ) | Within-run: 3.5-8.2%; Between-run: 5.1-9.8% |
| Accuracy (%) | Within ±15% of nominal (±20% for LLOQ) | 92.5% - 108.3% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Within acceptable limits |
| Stability | Stable under various storage and handling conditions | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Data Presentation
Table 5: Quantitative Data Summary (Hypothetical)
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 150 | 1,500,000 | 0.0001 | Not Detected |
| LLOQ QC | 1,500 | 1,450,000 | 0.0010 | 1.05 |
| Low QC | 4,500 | 1,520,000 | 0.0030 | 3.02 |
| Mid QC | 45,000 | 1,480,000 | 0.0304 | 30.5 |
| High QC | 360,000 | 1,510,000 | 0.2384 | 240.1 |
| Unknown 1 | 25,678 | 1,495,000 | 0.0172 | 17.3 |
| Unknown 2 | 154,321 | 1,505,000 | 0.1025 | 103.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway
Caption: Potential antioxidant and anti-inflammatory signaling pathways of this compound.
References
- 1. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ucd.ie [ucd.ie]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Uvarigranol C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework for the high-throughput screening (HTS) of Uvarigranol C derivatives to identify novel therapeutic agents. This compound, a natural product, and its analogs represent a promising chemical space for drug discovery. These application notes detail protocols for cytotoxicity screening, target-based assays, and phenotypic screening. Furthermore, we propose potential signaling pathways that may be modulated by these compounds and provide standardized methodologies for their investigation. All quantitative data from hypothetical screening campaigns are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and implementation.
Introduction
Natural products are a rich source of novel bioactive compounds with therapeutic potential. This compound, a structurally complex natural product, presents an intriguing scaffold for the development of new drugs. The systematic synthesis and screening of this compound derivatives through high-throughput methods can accelerate the identification of lead compounds with desired pharmacological properties. This guide outlines a strategic approach to the HTS of a library of this compound derivatives, focusing on cytotoxicity and the modulation of key cellular signaling pathways implicated in disease, particularly cancer.
High-Throughput Screening Strategy
A tiered approach is recommended for the efficient screening of a this compound derivative library. This strategy begins with a broad primary screen for cytotoxic activity, followed by secondary assays to confirm activity and elucidate the mechanism of action.
Primary Screening: Cytotoxicity Assays
The initial step involves screening all this compound derivatives for their ability to induce cell death in a panel of cancer cell lines. This provides a broad overview of the cytotoxic potential of the compound library.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | Derivative Name | Concentration (µM) | Cell Line | % Cell Viability (48h) |
| UC-001 | This compound | 10 | A549 (Lung Cancer) | 85.2 |
| UC-002 | Derivative A | 10 | A549 (Lung Cancer) | 45.7 |
| UC-003 | Derivative B | 10 | A549 (Lung Cancer) | 92.1 |
| UC-004 | Derivative C | 10 | A549 (Lung Cancer) | 15.3 |
| UC-001 | This compound | 10 | MCF-7 (Breast Cancer) | 78.9 |
| UC-002 | Derivative A | 10 | MCF-7 (Breast Cancer) | 52.3 |
| UC-003 | Derivative B | 10 | MCF-7 (Breast Cancer) | 88.5 |
| UC-004 | Derivative C | 10 | MCF-7 (Breast Cancer) | 22.1 |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 384-well, white, clear-bottom plates at a density of 5,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare a serial dilution of this compound derivatives in DMSO. Using an automated liquid handler, add 100 nL of each compound dilution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Measurement: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Calculate the percentage of cell viability for each compound concentration.
Experimental Workflow for Primary Cytotoxicity Screening
Caption: Workflow for the primary high-throughput cytotoxicity screening of this compound derivatives.
Secondary Screening: Dose-Response and Apoptosis Assays
Active compounds identified in the primary screen should be further characterized to determine their potency (IC₅₀) and to investigate whether they induce apoptosis.
Table 2: Hypothetical IC₅₀ Values and Apoptosis Induction by Lead Derivatives
| Compound ID | Derivative Name | Cell Line | IC₅₀ (µM) | Caspase-3/7 Activation (Fold Change) |
| UC-002 | Derivative A | A549 | 8.2 | 2.5 |
| UC-004 | Derivative C | A549 | 1.5 | 5.8 |
| UC-002 | Derivative A | MCF-7 | 12.5 | 1.8 |
| UC-004 | Derivative C | MCF-7 | 3.1 | 7.2 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as the primary cytotoxicity screen, but with a range of concentrations for each selected hit compound to generate a dose-response curve.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of the reagent to each well.
-
Signal Measurement: Mix the contents of the wells for 30 seconds on an orbital shaker. Incubate at room temperature for 1 hour to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Calculate the fold change in caspase-3/7 activity for each compound concentration. Determine the IC₅₀ values from the dose-response curves.
Experimental Workflow for Secondary Screening
Caption: Workflow for secondary screening of hit compounds to determine potency and apoptotic activity.
Investigating Mechanism of Action: Signaling Pathway Analysis
Based on the cytotoxic and apoptotic activity of lead compounds, further investigation into the underlying molecular mechanisms is crucial. Many natural product-derived anticancer agents exert their effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.
Proposed Target Signaling Pathways
Given the common mechanisms of action for cytotoxic natural products, the following signaling pathways are proposed as initial targets for investigation for active this compound derivatives.
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PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs.
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MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in various cancers.
-
NF-κB Pathway: This pathway plays a critical role in inflammation and cell survival, and its inhibition can lead to apoptosis in cancer cells.
Hypothetical Signaling Pathway Modulation by this compound Derivative
Caption: Proposed signaling pathways potentially targeted by this compound derivatives, leading to decreased cell proliferation and survival, and induction of apoptosis.
Experimental Protocol: Western Blot Analysis
To validate the effect of lead compounds on these pathways, Western blot analysis can be performed to measure the phosphorylation status of key proteins.
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Cell Lysis: Treat cancer cells with an IC₅₀ concentration of a lead this compound derivative for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-IκBα, IκBα, and β-actin as a loading control) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening and characterization of this compound derivatives. By employing a systematic approach of primary cytotoxicity screening, secondary dose-response and apoptosis assays, and subsequent investigation of key signaling pathways, researchers can efficiently identify and validate promising lead compounds for further preclinical development. The provided templates for data presentation and workflow visualization are intended to facilitate clear communication and documentation of experimental findings. Due to the current lack of specific biological data for this compound, the proposed signaling pathways are based on common mechanisms of cytotoxic natural products and should be experimentally validated.
Protocol for In Vivo Efficacy Testing of Uvarigranol C in a Xenograft Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a novel natural product with putative therapeutic potential. Due to the limited availability of specific data on this compound, this document provides a comprehensive and generalized protocol for evaluating its in vivo efficacy, drawing upon established methodologies for testing natural compounds in animal models.[1][2][3] This protocol is centered on a xenograft mouse model, a common preclinical approach to assess the anti-tumor activity of a test compound. The following sections detail the necessary procedures, from animal handling and dose formulation to efficacy evaluation and data analysis.
Objectives
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To evaluate the in vivo anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
-
To determine the potential toxicity and tolerability of this compound at various dosages.
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To analyze the effect of this compound on key biomarkers and signaling pathways potentially involved in its mechanism of action.
Materials and Reagents
| Material/Reagent | Supplier | Catalogue No. |
| This compound | N/A | N/A |
| Athymic Nude Mice (e.g., BALB/c nu/nu) | Charles River / Jackson Laboratory | Varies |
| Human Cancer Cell Line (e.g., HCT116, MCF-7) | ATCC | Varies |
| Matrigel® Basement Membrane Matrix | Corning | 354234 |
| Vehicle (e.g., 0.5% CMC-Na, DMSO/Saline) | Sigma-Aldrich | Varies |
| Anesthetic (e.g., Isoflurane) | Varies | Varies |
| Calipers | Varies | Varies |
| Syringes and Needles | Varies | Varies |
| Standard Laboratory Animal Diet | Varies | Varies |
| Reagents for tissue processing and analysis (e.g., formalin, antibodies for IHC) | Varies | Varies |
Experimental Workflow
The following diagram outlines the key phases of the in vivo study for this compound.
Caption: Experimental workflow for in vivo testing of this compound.
Detailed Experimental Protocols
Animal Handling and Acclimatization
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Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old, will be used.
-
Acclimatization: Upon arrival, animals will be acclimatized for at least one week in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Tumor Xenograft Implantation
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Cell Preparation: A suitable human cancer cell line (e.g., HCT116 for colorectal cancer) will be cultured in appropriate media. On the day of implantation, cells will be harvested, washed, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Mice will be anesthetized, and 100 µL of the cell suspension will be subcutaneously injected into the right flank of each mouse.
Treatment Protocol
-
Tumor Growth Monitoring: Tumor growth will be monitored twice weekly using digital calipers. Tumor volume will be calculated using the formula: Volume = (Length x Width^2) / 2 .
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Randomization: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment and control groups (n=8-10 mice per group).
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Dose Formulation: this compound will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
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Administration: this compound will be administered daily via oral gavage or intraperitoneal injection at predetermined doses (e.g., 10, 30, and 100 mg/kg). The control group will receive the vehicle only.
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Monitoring: Body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) will be recorded daily. Tumor volume will be measured twice weekly.
Endpoint and Tissue Collection
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Study Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
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Necropsy: At the endpoint, mice will be euthanized. Blood samples will be collected for hematological and biochemical analysis. Tumors and major organs (liver, kidney, spleen, lung, heart) will be excised and weighed.
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Tissue Processing: A portion of the tumor and organs will be fixed in 10% neutral buffered formalin for histopathological and immunohistochemical (IHC) analysis. The remaining tissue will be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
Data Presentation and Analysis
Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | N/A | ||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 | |||
| Positive Control | Varies |
Tumor Growth Inhibition (TGI) will be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Organ Weight Analysis
| Treatment Group | Liver Weight (g ± SEM) | Kidney Weight (g ± SEM) | Spleen Weight (g ± SEM) |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| This compound (100 mg/kg) |
Hypothetical Signaling Pathway of this compound
Based on the activities of other natural compounds, this compound might exert its anti-tumor effects by modulating key signaling pathways such as the Wnt/β-catenin pathway, which is often dysregulated in cancers like colorectal cancer.[4]
References
- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. natural-product-testing-selecting-in-vivo-anticancer-assay-model - Ask this paper | Bohrium [bohrium.com]
- 4. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Uvarigranol C Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a polyoxygenated cyclohexene (B86901), a class of natural products known for their diverse biological activities. Isolated from the stems of Uvaria boniana, a plant belonging to the Annonaceae family, this compound represents a molecule of interest for further phytochemical and pharmacological investigation. This document provides an overview of the analytical methodologies and standards relevant to the analysis of this compound, based on established techniques for the characterization of related natural products. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide offers a framework for its analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Structure
The definitive chemical structure and stereochemistry of this compound are crucial for accurate analytical method development. While a specific publication detailing the complete structure elucidation of this compound could not be identified in the available literature, it is characterized as a polyoxygenated cyclohexene. For analytical purposes, obtaining a certified reference standard is paramount.
Analytical Methodologies
The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques to ensure accurate identification, quantification, and structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a fundamental technique for the separation and quantification of this compound in various matrices, such as plant extracts or biological samples. A reversed-phase HPLC method with UV detection is a common starting point for the analysis of polyoxygenated cyclohexenes.
Table 1: Representative HPLC Method Parameters for Analysis of Polyoxygenated Cyclohexenes
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) |
| Gradient | Optimized based on the polarity of this compound |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (Diode Array Detector recommended) |
| Wavelength | Determined by UV scan of a purified standard |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Experimental Protocol: HPLC Method Development and Validation
-
Standard Preparation: Accurately weigh and dissolve a certified reference standard of this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Develop a robust extraction protocol for the matrix of interest (e.g., plant material, biological fluid) to ensure efficient recovery of this compound. This may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Method Optimization: Optimize the mobile phase gradient to achieve good resolution of this compound from other components in the sample matrix.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines, including parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of natural products like this compound. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for complete spectral assignment.
Table 2: Expected NMR Data for a Polyoxygenated Cyclohexene Scaffold
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H NMR | 3.0 - 6.0 | Protons on the cyclohexene ring and attached to oxygenated carbons. |
| ¹³C NMR | 60 - 140 | Carbons of the cyclohexene ring, including olefinic and oxygen-bearing carbons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign all proton and carbon signals with the aid of 2D correlation spectra to elucidate the complete chemical structure and relative stereochemistry of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.
Table 3: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Technique and Expected Information |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Expected Ion | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS analysis to obtain structural information. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Infusion: Introduce a dilute solution of this compound directly into the mass spectrometer or via an HPLC system (LC-MS).
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion.
-
MS/MS Analysis: Select the molecular ion for fragmentation and acquire the MS/MS spectrum. Analyze the fragmentation pattern to gain insights into the structure of the molecule.
Workflow and Pathway Diagrams
To facilitate the understanding of the analytical process and potential biological context of this compound, the following diagrams are provided.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Uvarigranol C
Welcome to the technical support center for the synthesis of Uvarigranol C. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this complex carbasugar. While a dedicated total synthesis of this compound has not been extensively published, this guide draws upon established synthetic routes for closely related analogs, such as Uvarigranol E and F, to provide troubleshooting strategies and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic strategy for this compound?
A1: Based on the synthesis of structurally similar compounds, a plausible route to this compound starts from a readily available chiral precursor like D-mannose. The synthesis would likely involve the formation of a key cyclohexene (B86901) intermediate via a sequence of reactions including mixed aldol (B89426) condensation, Grignard reaction, and ring-closing metathesis (RCM). Subsequent stereoselective functional group manipulations would then be required to install the correct stereochemistry and functional groups of this compound.
Q2: Which steps in the proposed synthesis of this compound are most prone to low yields?
A2: Several steps in the synthesis of a complex molecule like this compound can be challenging. Key areas of concern for low yields include:
-
Mixed Aldol Condensation: This reaction can suffer from poor stereocontrol and the formation of multiple side products if not optimized.
-
Grignard Reaction: The addition of the Grignard reagent to a hindered ketone can be sluggish and may be complicated by enolization of the ketone.
-
Ring-Closing Metathesis (RCM): The efficiency of RCM can be sensitive to the catalyst, solvent, and substrate purity. Catalyst decomposition and the formation of oligomeric byproducts are common issues.
-
Stereoselective Reductions and Oxidations: Achieving the desired stereochemistry at multiple chiral centers often requires carefully chosen reagents and conditions, and can be a source of yield loss if selectivity is not optimal.
Q3: How can I confirm the stereochemistry of my intermediates and final product?
A3: A combination of spectroscopic techniques is essential. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like COSY, HSQC, HMBC, and NOESY, is crucial for determining the relative stereochemistry. X-ray crystallography provides unambiguous confirmation of both relative and absolute stereochemistry if suitable crystals can be obtained. Comparison of spectroscopic data with that of known related compounds can also be informative.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues that may be encountered during the synthesis of this compound, based on analogous synthetic routes.
Problem 1: Low Yield in the Mixed Aldol Condensation
Table 1: Troubleshooting Low Yield in Mixed Aldol Condensation
| Potential Cause | Proposed Solution | Experimental Protocol |
| Poor Diastereoselectivity | Optimize the reaction temperature and the choice of base. Using a bulky base at low temperatures can improve selectivity. | 1. Dissolve the ketone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C under an argon atmosphere. 2. Add a solution of LDA (1.1 eq) in THF dropwise and stir for 1 h. 3. Add the aldehyde (1.2 eq) in THF dropwise and stir for 2-4 h at -78 °C. 4. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. |
| Side Reactions (e.g., self-condensation) | Use a pre-formed enolate and add the aldehyde slowly to the reaction mixture. Ensure precise control of stoichiometry. | As above, but ensure the aldehyde is added very slowly via syringe pump to the enolate solution. |
| Low Conversion | Increase the reaction time or temperature gradually. Screen different Lewis acids to promote the reaction. | Monitor the reaction by TLC. If starting material persists after 4 h, allow the reaction to warm to -40 °C for 1-2 h. Alternatively, add a Lewis acid like MgBr2·OEt2 (1.2 eq) to the reaction mixture before the aldehyde addition. |
Problem 2: Inefficient Grignard Reaction
Table 2: Troubleshooting the Grignard Reaction
| Potential Cause | Proposed Solution | Experimental Protocol |
| Low Reactivity of Ketone | Use a more reactive Grignard reagent (e.g., vinylmagnesium bromide instead of chloride). The addition of a cerium(III) salt (Luche conditions) can suppress enolization. | 1. Dry CeCl3 (1.2 eq) under vacuum at 140 °C for 4 h. 2. Suspend the anhydrous CeCl3 in dry THF (0.2 M) and cool to -78 °C. 3. Add the Grignard reagent (1.5 eq) and stir for 1 h. 4. Add the ketone (1.0 eq) in THF and stir for 2-4 h at -78 °C. |
| Enolization of the Ketone | Employ Luche conditions as described above. | See protocol above. |
| Poor Quality of Grignard Reagent | Prepare the Grignard reagent fresh before use or titrate a commercial solution to determine its exact concentration. | Titrate the Grignard reagent against a standard solution of I2 or use a colorimetric indicator like 1,10-phenanthroline. |
Problem 3: Poor Performance of Ring-Closing Metathesis (RCM)
Table 3: Troubleshooting Ring-Closing Metathesis
| Potential Cause | Proposed Solution | Experimental Protocol |
| Catalyst Inactivity | Use a freshly opened bottle of catalyst. Ensure all solvents and reagents are rigorously degassed and dried. | 1. Sparge the solvent (e.g., dry, degassed dichloromethane) with argon for at least 30 min. 2. Dissolve the diene substrate (1.0 eq) in the solvent to a concentration of 0.001-0.01 M. 3. Add the RCM catalyst (e.g., Grubbs' 2nd generation, 1-5 mol%) under a positive pressure of argon. 4. Heat the reaction to reflux and monitor by TLC or GC-MS. |
| Formation of Oligomers/Polymers | Use high dilution conditions to favor the intramolecular reaction. | Prepare a dilute solution of the diene (e.g., 0.001 M) and add the catalyst as a solution in a small amount of solvent. |
| Substrate Impurities | Purify the diene substrate meticulously before the RCM step. Impurities containing coordinating functional groups can poison the catalyst. | Purify the diene by flash column chromatography immediately before use. |
Experimental Workflows & Signaling Pathways
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of this compound.
Caption: Plausible synthetic workflow for this compound.
Caption: General troubleshooting logic for low-yield reactions.
Technical Support Center: Uvarigranol C Chromatographic Resolution
Welcome to the technical support center for improving the chromatographic resolution of Uvarigranol C. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.
Troubleshooting Guide: Improving this compound Resolution
Poor resolution in the chromatography of this compound can manifest as overlapping peaks, broad peaks, or inconsistent retention times. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Co-eluting or Poorly Resolved Peaks of this compound Enantiomers
When the enantiomers of this compound are not baseline separated, it compromises the accuracy of quantification and purification. The resolution (Rs) of two chromatographic peaks is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k). The resolution equation is:
Rs = (√N / 4) * ((α - 1) / α) * (k / (1 + k))
An acceptable baseline resolution is generally considered to be Rs ≥ 1.5.
Initial Assessment Workflow
This workflow outlines the initial steps to take when encountering poor resolution.
Caption: Initial troubleshooting workflow for poor resolution.
Optimization Strategies
If the basic method and system parameters are correct, the next step is to optimize the chromatographic conditions. The following strategies are presented in order of typical implementation.
1. Adjusting Mobile Phase Composition (Selectivity & Retention)
Changes in the mobile phase can significantly impact selectivity (α) and the retention factor (k).
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Organic Modifier Percentage: For reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) will increase the retention time (k) of this compound, which may improve resolution. Conversely, in normal-phase chromatography, increasing the polar modifier (e.g., ethanol (B145695), isopropanol) will decrease retention.
-
Additive Concentration: For chiral separations, acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can influence the ionization state of the analyte and the stationary phase, thereby altering selectivity.
2. Modifying Flow Rate (Efficiency)
Reducing the flow rate can increase column efficiency (N) by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the analysis time.
3. Changing Column Temperature (Selectivity & Efficiency)
Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature generally decreases retention time and can sharpen peaks. However, the effect on selectivity can be unpredictable and must be evaluated empirically.
Advanced Troubleshooting
If the above strategies do not yield sufficient improvement, more significant changes to the method may be necessary.
1. Selecting a Different Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in chiral separations. If resolution is poor on one type of CSP, switching to another with a different chiral selector is often the most effective solution. Polysaccharide-based CSPs are widely used for their broad applicability.[1]
2. Increasing Column Length or Decreasing Particle Size (Efficiency)
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Longer Column: Doubling the column length can significantly increase the number of theoretical plates (N), leading to better resolution, though it will also increase backpressure and run time.[2]
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can improve resolution without necessarily increasing analysis time.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad. How can I make it sharper?
A1: Peak broadening is often a sign of poor column efficiency. You can try the following:
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Decrease the flow rate: This allows for better equilibration between the mobile and stationary phases.
-
Increase the column temperature: This reduces the mobile phase viscosity and can improve mass transfer kinetics.
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Ensure proper sample solvent: The sample should be dissolved in a solvent that is weaker than or equivalent to the mobile phase to prevent band broadening at the column inlet.
-
Check for system issues: Extra-column volume (e.g., long tubing) can contribute to peak broadening.
Q2: I am not getting any separation of the this compound enantiomers. What should I do first?
A2: If there is no separation (α = 1), you need to focus on changing the selectivity of your system. The most effective approach is to try a different chiral stationary phase (CSP). If that is not an option, you can experiment with different organic modifiers (e.g., switch from methanol (B129727) to ethanol in normal phase) or different mobile phase additives.
Q3: How do I choose the right chiral stationary phase for this compound?
A3: The selection of a CSP is often empirical. However, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are a good starting point as they are effective for a wide range of chiral compounds.[1] It is recommended to screen several different CSPs to find the one that provides the best selectivity for this compound.
Q4: Can I use a gradient elution to improve the resolution of this compound?
A4: While isocratic methods are common for chiral separations, a shallow gradient can sometimes help to sharpen peaks and improve the resolution of closely eluting compounds. It is worth trying if isocratic optimization is unsuccessful.
Experimental Protocols
Protocol 1: Screening of Chiral Stationary Phases
This protocol outlines a general method for screening different CSPs to find the optimal column for this compound separation.
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Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol).
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Screening Columns:
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Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
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Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate))
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Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))
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-
Initial Mobile Phase Conditions (Normal Phase):
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Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
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Detection: UV at a suitable wavelength for this compound.
-
-
Injection Volume: 5 µL.
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Evaluation: Run the sample on each column and evaluate the chromatograms for any signs of peak separation. Calculate the selectivity (α) and resolution (Rs) for each column.
Protocol 2: Optimization of Mobile Phase
Once a promising CSP has been identified, this protocol can be used to fine-tune the mobile phase composition.
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Select the best column from the screening experiment.
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Vary the percentage of the polar modifier (e.g., ethanol) in the mobile phase. Test compositions such as 95:5, 90:10, 85:15, and 80:20 (Hexane:Ethanol).
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Introduce an additive if necessary. For acidic compounds, add 0.1% trifluoroacetic acid. For basic compounds, add 0.1% diethylamine.
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Analyze the results for each condition, focusing on the changes in retention time, selectivity, and resolution.
Data Presentation
The following tables summarize hypothetical data from the optimization experiments described above.
Table 1: CSP Screening Results for this compound
| Chiral Stationary Phase | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| Chiralpak IA | 8.2, 9.1 | 1.15 | 1.3 |
| Chiralpak IB | 10.5, 12.3 | 1.25 | 1.8 |
| Chiralpak IC | 6.7 (single peak) | 1.00 | 0.0 |
Table 2: Mobile Phase Optimization on Chiralpak IB
| Hexane:Ethanol (v/v) | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| 95:5 | 15.1, 18.0 | 1.28 | 2.1 |
| 90:10 | 10.5, 12.3 | 1.25 | 1.8 |
| 85:15 | 7.8, 8.9 | 1.22 | 1.5 |
| 80:20 | 5.2, 5.8 | 1.18 | 1.1 |
Logical Relationships in Chromatography Optimization
The following diagram illustrates the relationship between the primary chromatographic parameters and their effect on resolution.
Caption: Relationship between parameters and resolution.
References
Uvarigranol C stability issues in aqueous solution
Welcome to the technical support center for Uvarigranol C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) will help you address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of potency in aqueous solutions of complex organic molecules like this compound is often attributed to chemical degradation. The primary factors influencing the stability of such compounds include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to systematically investigate these factors to understand and mitigate the degradation of this compound.
Q2: How can I determine the optimal pH for storing my this compound solution?
A2: To determine the optimal pH for stability, a pH stability study is recommended. This involves preparing buffered aqueous solutions of this compound across a range of pH values (e.g., pH 3 to 10) and monitoring the concentration of the compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] The pH at which the degradation rate is slowest will be the optimal storage pH.
Q3: Is this compound sensitive to light? How can I protect my samples?
A3: Many complex natural products are susceptible to photodegradation.[5] To assess light sensitivity, you can perform a photostability study by exposing a solution of this compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and comparing its degradation to a sample stored in the dark. If found to be light-sensitive, always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation study, or stress testing, is a critical step in understanding the intrinsic stability of a compound. It involves exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to accelerate its degradation. This helps to identify potential degradation products and establish the degradation pathways. The results are essential for developing a stability-indicating analytical method.
Troubleshooting Guide
Issue: Rapid degradation of this compound is observed in my aqueous stock solution.
Possible Causes & Troubleshooting Steps:
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Inappropriate pH: The pH of your solution may be promoting hydrolysis or other pH-dependent degradation reactions.
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Solution: Conduct a pH stability profiling study as described in the FAQs. Prepare your stock solution in a buffer at the pH where this compound exhibits maximum stability.
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Oxidation: this compound may be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.
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Solution:
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Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon).
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Consider the addition of an antioxidant, ensuring it does not interfere with your downstream experiments.
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Use chelating agents like EDTA to sequester metal ions that can catalyze oxidation.
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-
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Temperature Sensitivity: Elevated storage temperatures can significantly accelerate degradation.
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Solution: Store your stock solutions at lower temperatures (e.g., 2-8 °C or -20 °C). Conduct a temperature stability study to determine the optimal storage temperature.
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Photodegradation: Exposure to ambient or laboratory light can cause degradation.
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Solution: Always work with this compound solutions in low-light conditions and store them in light-protecting containers (e.g., amber vials).
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Data Presentation
Table 1: Illustrative pH Stability of this compound at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 95.2 | 4.8 |
| 5.0 | 100.0 | 98.1 | 1.9 |
| 7.0 | 100.0 | 85.4 | 14.6 |
| 9.0 | 100.0 | 60.7 | 39.3 |
Table 2: Illustrative Temperature Effect on this compound Stability at pH 5.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| 4 | 100.0 | 99.2 | 0.8 |
| 25 | 100.0 | 88.5 | 11.5 |
| 40 | 100.0 | 65.1 | 34.9 |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
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Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3-10, HPLC-grade water and solvents, HPLC system with a UV detector.
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Procedure: a. Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). b. Dilute the stock solution into each of the different pH buffers to a final concentration of 10 µg/mL. c. Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration. d. Store the solutions at a constant temperature (e.g., 25°C) and protect them from light. e. At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), inject aliquots of each solution into the HPLC. f. Calculate the percentage of this compound remaining at each time point for each pH. g. Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.
Protocol 2: Photostability Testing of this compound
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Materials: this compound, a suitable solvent (e.g., water buffered at the optimal pH), clear and amber HPLC vials, a photostability chamber with a calibrated light source (providing both UV and visible light).
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Procedure: a. Prepare a solution of this compound at a known concentration. b. Aliquot the solution into both clear and amber HPLC vials. The amber vials will serve as the dark control. c. Place both sets of vials in the photostability chamber. d. Expose the samples to a controlled amount of light as per ICH Q1B guidelines. e. At the end of the exposure period, analyze the samples from both the clear and amber vials by HPLC. f. Compare the concentration of this compound and the presence of any degradation products in the exposed samples versus the dark control. A significant difference indicates photosensitivity.
Visualizations
Caption: Workflow for this compound pH Stability Assessment.
Caption: Hypothetical Degradation Pathways for this compound.
References
Navigating the Synthesis of Uvarigranol C: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex natural products like Uvarigranol C, a polyhydroxylated cyclohexane (B81311) derivative, presents a significant challenge in organic chemistry. While detailed literature on the total synthesis of this compound is not extensively available, this technical support center provides troubleshooting guides and frequently asked questions based on established principles for the synthesis of analogous polyol compounds. This resource is designed to assist researchers in overcoming common hurdles and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and similar polyhydroxylated cyclohexanes?
A1: The main difficulties revolve around achieving high stereoselectivity in the introduction of multiple hydroxyl groups on the cyclohexane ring. Other significant challenges include the strategic use and selective removal of protecting groups, optimizing yields for key bond-forming reactions, and managing the purification of highly polar intermediates.
Q2: Which key reactions are typically employed in the synthesis of polyhydroxylated cyclohexanes?
A2: Common synthetic strategies often involve a combination of stereoselective dihydroxylation reactions, epoxidation followed by ring-opening, aldol (B89426) or similar condensation reactions to build the carbon skeleton, and Grignard or organolithium additions for introducing side chains. Protecting group manipulations are integral throughout the synthesis.
Q3: How can I improve the diastereoselectivity of hydroxyl group introduction?
A3: Substrate control, using existing stereocenters to direct the approach of reagents, is a powerful strategy. Chiral auxiliaries or catalysts can also be employed. For dihydroxylations, the choice of reagent (e.g., osmium tetroxide with different ligands) can significantly influence the stereochemical outcome. Careful consideration of the conformational preferences of the cyclohexane ring is also crucial.
Q4: What are the best practices for protecting group strategies in polyol synthesis?
A4: An orthogonal protecting group strategy is essential. This involves using different classes of protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, acetals) that can be removed under distinct conditions without affecting others. This allows for the selective manipulation of specific hydroxyl groups for subsequent reactions. A well-planned protecting group strategy minimizes the number of steps and avoids unnecessary protection-deprotection sequences.
Troubleshooting Guides
Low Diastereoselectivity in Dihydroxylation Reactions
| Problem | Potential Cause | Suggested Solution |
| Poor diastereomeric ratio | Insufficient facial selectivity of the reagent approach. | - Utilize a substrate with a bulky directing group to block one face of the alkene.- Employ a chiral ligand for the dihydroxylation reagent (e.g., Sharpless Asymmetric Dihydroxylation).- Modify the solvent to influence the transition state geometry. |
| Formation of multiple isomers | Non-selective reaction with multiple double bonds in the substrate. | - Differentiate the reactivity of the double bonds through electronic or steric factors.- Employ a regioselective dihydroxylation method. |
| Low reaction conversion | Inactive catalyst or reagent. | - Use freshly prepared or properly stored dihydroxylation reagents.- Ensure the absence of catalyst poisons in the reaction mixture. |
Inefficient Grignard Reaction with Ketone Intermediates
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired tertiary alcohol | Steric Hindrance: The bulky nature of the ketone and/or the Grignard reagent can impede nucleophilic attack.[1] | - Use a more reactive organolithium reagent instead of a Grignard reagent.- Employ additives like CeCl₃ (Luche reduction conditions) to enhance the nucleophilicity of the Grignard reagent.[1] |
| Recovery of starting ketone | Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone.[1] | - Perform the reaction at a lower temperature (e.g., -78 °C) to disfavor the enolization pathway.- Use a less sterically hindered and less basic Grignard reagent if possible. |
| Formation of a reduction product (secondary alcohol) | The Grignard reagent with β-hydrogens can reduce the ketone via a six-membered transition state.[1] | - Use a Grignard reagent that lacks β-hydrogens.- Lower the reaction temperature to suppress the reduction pathway. |
Challenges in Protecting Group Manipulations
| Problem | Potential Cause | Suggested Solution |
| Incomplete protection or deprotection | - Insufficient reagent or reaction time.- Steric hindrance around the hydroxyl group. | - Increase the equivalents of the protecting/deprotecting agent and extend the reaction time.- Use a less sterically demanding protecting group or a more powerful deprotection method. |
| Loss of other protecting groups | Lack of orthogonality in the protecting group strategy. | - Re-evaluate the protecting group scheme to ensure that the removal conditions for one group do not affect others.[2] |
| Migration of silyl protecting groups | Under certain conditions (e.g., basic or acidic), silyl groups can migrate between adjacent hydroxyl groups. | - Use a more robust silyl protecting group (e.g., TBS instead of TMS).- Perform reactions under neutral or carefully controlled pH conditions. |
Experimental Protocols (Generalized)
Note: As a specific, validated protocol for this compound is not publicly available, the following are generalized procedures for key reactions commonly used in the synthesis of similar polyhydroxylated cyclohexanes. These protocols should be adapted and optimized for the specific substrate and scale of the reaction.
General Procedure for Sharpless Asymmetric Dihydroxylation
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To a stirred solution of the alkene (1.0 equiv) in a 1:1 mixture of t-BuOH and water at room temperature, add the AD-mix-β (or AD-mix-α for the opposite enantiomer) (approx. 1.4 g per mmol of alkene).
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Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitored by TLC).
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Quench the reaction by adding solid sodium sulfite (B76179) (approx. 1.5 g per mmol of alkene) and stir for 1 hour.
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Extract the aqueous layer with ethyl acetate (B1210297) (3x).
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Wash the combined organic layers with 2 M NaOH, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude diol by flash column chromatography.
General Procedure for Grignard Reaction with a Hindered Ketone using CeCl₃
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Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
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Add anhydrous cerium(III) chloride (1.2 equiv) and THF to the flask and stir the suspension vigorously for 2 hours at room temperature.
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Cool the suspension to -78 °C.
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In a separate flask, prepare the Grignard reagent (1.5 equiv) in THF.
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Add the Grignard reagent dropwise to the CeCl₃ suspension at -78 °C and stir for 1 hour.
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Add a solution of the ketone (1.0 equiv) in THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C until completion (monitored by TLC).
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Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
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Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by flash column chromatography.
Visualizing Synthetic Logic
To successfully navigate a complex synthesis, it is crucial to visualize the logical flow of the synthetic plan, including the strategic application and removal of protecting groups.
References
Technical Support Center: Uvarigranol C Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Uvarigranol C. Our goal is to help you increase the purity of your isolated compound through detailed experimental protocols, troubleshooting advice, and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a C-benzylated dihydrochalcone. This class of compounds is commonly isolated from plants of the Uvaria genus (Annonaceae family), such as Uvaria acuminata and Uvaria cherrevensis. These compounds are known for their cytotoxic and anti-inflammatory activities.[1][2][3][4]
Q2: What are the common impurities found in a crude isolate of this compound?
During the isolation of this compound, you may encounter several types of impurities:
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Structural Isomers: Other C-benzylated dihydrochalcones with slight variations in their structure, such as isochamuvaritin (B1246013) and acumitin, are often co-isolated.[1]
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Related Flavonoids: Simpler flavonoids and flavanones that are biosynthetic precursors or related metabolites can be present.
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Stereoisomers: Due to the presence of multiple chiral centers, diastereomers can be a significant impurity that is challenging to separate.
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Plant Pigments and Lipids: Chlorophylls, carotenoids, and fatty acids are common co-extractives from plant material.
Q3: What are the most effective chromatographic techniques for purifying this compound?
A multi-step chromatographic approach is typically necessary to achieve high purity. The most effective techniques include:
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Silica (B1680970) Gel Column Chromatography: Ideal for initial fractionation of the crude extract to separate major classes of compounds.
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Sephadex LH-20 Chromatography: Excellent for separating compounds based on molecular size and for removing smaller impurities.
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High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are crucial for final purification steps, especially for separating closely related isomers. Chiral HPLC may be necessary to resolve enantiomers.
Q4: What is a suitable starting solvent system for the column chromatography of a crude this compound extract?
For initial silica gel column chromatography of a moderately polar extract (e.g., ethyl acetate (B1210297) or dichloromethane (B109758) fraction), a gradient elution starting with a non-polar solvent system and gradually increasing polarity is recommended. A common starting point is a hexane-ethyl acetate or hexane-acetone gradient. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude extract.
Troubleshooting Guides
Issue 1: Co-elution of Structurally Similar Impurities
Symptoms:
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Broad peaks or shoulders on peaks in HPLC chromatograms.
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NMR spectra showing extra signals that are very similar to the main compound.
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Inconsistent biological activity results between batches.
Possible Causes:
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Presence of isomers (e.g., positional isomers of the benzyl (B1604629) group) or diastereomers.
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Suboptimal chromatographic selectivity.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Optimize HPLC Mobile Phase | 1. Solvent Screening: Test different organic modifiers (e.g., acetonitrile, methanol (B129727), isopropanol) in your reversed-phase HPLC method. 2. Additive Optimization: Add small amounts of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape and potentially enhance selectivity. 3. Gradient Modification: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting compounds. | Improved separation of isomeric impurities, leading to sharper, more symmetrical peaks. |
| Employ Orthogonal Chromatography | If using reversed-phase HPLC, perform a subsequent purification step using a different separation mechanism, such as normal-phase HPLC or size-exclusion chromatography (Sephadex LH-20). | Removal of impurities that have similar retention behavior in the initial chromatographic system. |
| Utilize Chiral Chromatography | If diastereomers or enantiomers are suspected, use a chiral stationary phase (CSP) for HPLC. Screen different types of chiral columns (e.g., polysaccharide-based) and mobile phases. | Separation of stereoisomers, leading to a single, pure stereoisomer. |
Issue 2: Low Recovery of this compound from Chromatographic Columns
Symptoms:
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The total mass of the purified fractions is significantly lower than the amount of crude material loaded onto the column.
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No distinct peaks are observed during HPLC analysis of the fractions, despite a colored band moving down the column.
Possible Causes:
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Irreversible adsorption of the compound onto the stationary phase.
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Degradation of the compound on the column.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Stationary Phase Deactivation | For silica gel chromatography, you can deactivate the silica by adding a small percentage of a polar solvent like triethylamine (B128534) or formic acid to the mobile phase to cap active silanol (B1196071) groups. | Reduced irreversible adsorption and improved recovery of the target compound. |
| Alternative Stationary Phases | Consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica (e.g., diol, C18). | Minimized on-column degradation and increased recovery. |
| Solvent System Modification | Ensure the compound is fully soluble in the loading and mobile phase solvents. Poor solubility can lead to precipitation on the column. | Improved elution and recovery of the compound. |
Experimental Protocols
Protocol 1: General Workflow for Isolation and Purification of this compound
This protocol outlines a general strategy for the isolation and purification of this compound from a plant source of the Uvaria genus.
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathway
Potential Anti-Inflammatory Signaling Pathway of this compound
C-benzylated dihydrochalcones and related flavonoids have been reported to exhibit anti-inflammatory properties. A plausible mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
References
Technical Support Center: Enhancing Uvarigranol C Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Uvarigranol C, a hydrophobic chalcone, in bioassay development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from compound handling to data interpretation.
FAQ 1: Compound Solubility and Stability
Question: I'm observing precipitation of this compound in my aqueous assay medium. How can I improve its solubility and ensure its stability?
Answer:
Poor aqueous solubility is a common issue with hydrophobic compounds like this compound and can lead to inaccurate and irreproducible results.[1] Here are several strategies to address this:
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Co-Solvent Systems: The most straightforward approach is to first dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[2][3] This stock can then be diluted into the aqueous assay buffer.
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Troubleshooting:
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Precipitation upon dilution: If the compound precipitates when the DMSO stock is added to the aqueous buffer, this is known as "antisolvent precipitation."[4] To mitigate this, try a stepwise serial dilution instead of a single large dilution.[4] Pre-warming the aqueous buffer to 37°C can also help.
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Solvent toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in your assay below the tolerance level of your specific cell line, typically ≤ 0.5% (v/v). Always run a vehicle control with the same final DMSO concentration to assess its effect.
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Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
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Commonly used surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are often used in biological assays due to their lower toxicity compared to ionic surfactants.
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Troubleshooting:
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Incompatibility with assay: Ensure the chosen surfactant does not interfere with your assay components or biological system.
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Concentration optimization: The optimal surfactant concentration needs to be determined empirically to ensure it is above the CMC and does not cause cellular toxicity.
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Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their water solubility.
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Types of cyclodextrins: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD), have higher aqueous solubility and are commonly used.
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Troubleshooting:
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Complex formation efficiency: The efficiency of complexation depends on the specific cyclodextrin and the guest molecule. It may be necessary to screen different types of cyclodextrins.
-
-
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Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can significantly enhance its solubility and bioavailability. This is a more advanced technique suitable for later-stage development and in vivo studies.
FAQ 2: Inconsistent Bioassay Results
Question: My bioassay results with this compound are inconsistent between experiments. What could be the cause?
Answer:
Inconsistent results are often linked to the poor solubility and potential precipitation of the test compound.
-
Troubleshooting Steps:
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Visual Inspection: Before and after adding this compound to your assay plate, carefully inspect the wells for any signs of precipitation or cloudiness.
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Solubility Confirmation: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay medium under the experimental conditions.
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Stock Solution Stability: Ensure your this compound stock solution in DMSO is stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Protect from light if the compound is light-sensitive.
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Pipetting and Mixing: When preparing working solutions, add the DMSO stock to the pre-warmed aqueous buffer and mix thoroughly by gentle vortexing or inversion to ensure homogeneity and minimize localized high concentrations that can cause precipitation.
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Data Presentation: Solubility Enhancement Methods
The following table summarizes common methods for enhancing the solubility of hydrophobic compounds like this compound.
| Method | Principle | Typical Agents | Advantages | Disadvantages |
| Co-solvency | Increasing the polarity of the solvent system with a water-miscible organic solvent. | DMSO, Ethanol, PEG400 | Simple, widely used. | Potential for solvent toxicity, precipitation upon dilution. |
| Surfactant Micellization | Encapsulation of the hydrophobic compound within surfactant micelles. | Tween® 20/80, Pluronic® F-68 | Effective at low concentrations. | Potential for cell toxicity, interference with assays. |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex. | HP-β-CD, Me-β-CD | Low toxicity, can improve stability. | Requires optimization of cyclodextrin type and ratio. |
| Nanoparticle Formulation | Encapsulation within a nanocarrier system. | Liposomes, Polymeric Nanoparticles | Can improve bioavailability for in vivo studies. | More complex formulation development. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent
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Stock Solution Preparation:
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Accurately weigh the desired amount of this compound powder.
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Dissolve the powder in 100% high-purity, anhydrous DMSO to a final concentration of 10-50 mM.
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Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath.
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Store the stock solution in small, single-use aliquots at -20°C or -80°C.
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-
Working Solution Preparation:
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Pre-warm the aqueous assay buffer or cell culture medium to 37°C.
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Perform serial dilutions of the DMSO stock solution in the pre-warmed aqueous medium to achieve the desired final concentrations.
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Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing.
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Visually inspect the final working solution for any signs of precipitation before adding it to the assay plate.
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Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in your assay buffer.
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Materials:
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10 mM this compound stock solution in 100% DMSO.
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Aqueous assay buffer.
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96-well plate.
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Plate reader capable of measuring absorbance at 600 nm.
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Methodology:
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Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
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Transfer 2 µL of each DMSO dilution into a 96-well plate in triplicate. Include a DMSO-only control.
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Add 198 µL of the pre-warmed aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
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Seal the plate and shake at room temperature for 1-2 hours.
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Measure the absorbance at 600 nm. An increase in absorbance compared to the control indicates precipitation. The highest concentration that does not show an increase in absorbance is the approximate kinetic solubility.
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Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Experimental workflow for preparing this compound solutions.
Hypothetical Signaling Pathway for a Chalcone Compound
Chalcones are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated for this compound's mechanism of action, such as the inhibition of a pro-inflammatory pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Troubleshooting Logic for Compound Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues encountered during experiments.
References
Preventing degradation of Uvarigranol C during storage
For researchers, scientists, and drug development professionals, ensuring the stability of Uvarigranol C during storage is paramount to reliable and reproducible experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to prevent its degradation.
Troubleshooting Guide: Degradation of this compound
This section addresses common issues encountered during the storage and handling of this compound.
Problem: Loss of Potency or Inconsistent Experimental Results
If you observe a decrease in the expected biological activity of this compound or inconsistent results between experimental batches, it is likely that the compound has degraded.
Initial Checks:
-
Visual Inspection: Examine the physical appearance of your this compound sample. Any change in color (e.g., yellowing or browning) or consistency may indicate degradation.
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Solubility Test: If this compound was previously readily soluble in your solvent system, difficulty in dissolving or the presence of precipitates could be a sign of degradation product formation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: -20°C or lower. Avoid repeated freeze-thaw cycles.
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Light: Protect from light by storing in an amber vial or a light-blocking container.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Form: Store as a dry powder. If in solution, use a non-protic, anhydrous solvent and store at -80°C for short periods.
Q2: How can I detect this compound degradation?
A2: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). These methods can separate this compound from its degradation products, allowing for quantification of its purity.
Q3: What are the common causes of this compound degradation?
A3: The primary factors leading to the degradation of flavonoids like this compound are:
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Oxidation: Exposure to air and light can initiate oxidative degradation.
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Hydrolysis: The presence of moisture can lead to the hydrolysis of ester or glycosidic bonds, if present in the structure.
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High Temperatures: Elevated temperatures accelerate the rate of all chemical degradation pathways.
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pH Extremes: Both acidic and basic conditions can catalyze degradation.
Q4: Can I store this compound in solution?
A4: While storing as a dry powder is highly recommended, if you must store it in solution, choose a high-purity, anhydrous, aprotic solvent. Prepare fresh solutions for each experiment whenever possible. For short-term storage, aliquot the solution into small, single-use volumes and store at -80°C under an inert atmosphere.
Quantitative Data on this compound Stability
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and based on the known stability of similar flavonoid compounds. Actual stability may vary.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark, Inert Gas | 0 | 99.8 | White Powder |
| 6 | 99.5 | White Powder | |
| 12 | 99.2 | White Powder | |
| 4°C, Dark, Air | 0 | 99.8 | White Powder |
| 3 | 95.1 | Slightly Yellow Powder | |
| 6 | 88.7 | Yellow Powder | |
| 25°C, Light, Air | 0 | 99.8 | White Powder |
| 1 | 75.3 | Yellow-Brown Powder | |
| 3 | 42.1 | Brown Powder |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method for assessing the stability of this compound.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Materials:
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This compound sample
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HPLC-grade acetonitrile
-
HPLC-grade water
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Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a working standard solution at a concentration of 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the stored this compound sample and dissolve it in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the λmax of this compound)
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Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To identify the conditions that lead to the degradation of this compound.
Procedure: Prepare separate solutions of this compound (e.g., at 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Add 1N NaOH and incubate at room temperature for 4 hours.
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Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
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Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.
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Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Analysis: Analyze the stressed samples using the RP-HPLC method described in Protocol 1 to observe the formation of degradation products and the decrease in the peak area of this compound.
Signaling Pathway and Logical Relationships
Caption: Factors leading to the degradation of this compound.
Technical Support Center: Uvarigranol C Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Uvarigranol C.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of the this compound synthesis, which is analogous to the reported syntheses of Uvarigranol E and F. The synthetic strategy relies on a key intermediate derived from D-mannose, involving a Grignard reaction and a Ring-Closing Metathesis (RCM) as crucial steps.
Grignard Reaction for Side Chain Introduction
The addition of a vinyl Grignard reagent to a protected carbohydrate-derived aldehyde is a critical step for introducing the side chain that will later be used in the RCM reaction.
Question: The Grignard reaction is resulting in a low yield of the desired diol, with a significant amount of starting material remaining. What are the potential causes and solutions?
Answer:
Low yields in Grignard reactions with carbohydrate-derived substrates are often due to a few common issues. Here is a breakdown of potential causes and their corresponding troubleshooting strategies:
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Inactive Grignard Reagent: The vinyl magnesium bromide may have degraded due to exposure to moisture or air.
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Solution: Use freshly prepared or newly purchased Grignard reagent. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
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Poor Quality Solvent: The presence of trace amounts of water or protic impurities in the solvent (e.g., THF) will quench the Grignard reagent.
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Solution: Use anhydrous solvent from a freshly opened bottle or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone) prior to use.
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Competitive Enolization: The aldehyde starting material may undergo enolization in the presence of the strongly basic Grignard reagent, leading to the recovery of starting material after workup.
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Solution: Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. The addition of CeCl₃ (forming a more nucleophilic and less basic organocerium reagent in situ) can also mitigate this side reaction.
-
-
Complexation of the Grignard Reagent: The multiple oxygen atoms in the carbohydrate-derived substrate can chelate with the magnesium, hindering the desired reaction.
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Solution: The use of a coordinating solvent like THF is generally preferred. If chelation is suspected to be a significant issue, altering the protecting group strategy to reduce the number of available coordination sites could be considered in the long term.
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| Parameter | Standard Condition | Troubleshooting Modification |
| Temperature | 0 °C to rt | -78 °C to 0 °C |
| Solvent | Anhydrous THF | Freshly distilled anhydrous THF |
| Reagent Quality | Commercial (1.0 M in THF) | Freshly prepared or titrated |
| Additive | None | Anhydrous CeCl₃ (1.1 eq.) |
Ring-Closing Metathesis (RCM)
The formation of the carbocyclic ring via RCM is a pivotal step in the synthesis of the Uvarigranol core.
Question: The Ring-Closing Metathesis (RCM) reaction is sluggish, showing incomplete conversion even after prolonged reaction times. How can the reaction efficiency be improved?
Answer:
Incomplete conversion in RCM reactions can be attributed to catalyst deactivation, substrate impurities, or suboptimal reaction conditions. Below are troubleshooting suggestions:
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Catalyst Deactivation: The Grubbs catalyst can be sensitive to impurities in the substrate or solvent.
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Solution: Ensure the diene substrate is highly pure. Purification by flash column chromatography immediately before the reaction is recommended. The solvent should be rigorously deoxygenated by sparging with argon or nitrogen for an extended period.
-
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary to drive the reaction to completion.
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Solution: Incrementally increase the catalyst loading from the typical 1-5 mol% up to 10 mol%.
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-
Suboptimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
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Solution: If the reaction is being run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C in toluene) can significantly increase the reaction rate.
-
-
Ethylene (B1197577) Inhibition: The ethylene byproduct of the RCM reaction can inhibit the catalyst.
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Solution: Perform the reaction under a gentle stream of argon or nitrogen, or under reduced pressure, to effectively remove the ethylene as it is formed.
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| Parameter | Standard Condition | Troubleshooting Modification |
| Catalyst Loading | 2-5 mol% | 5-10 mol% |
| Solvent | Dichloromethane (DCM) | Toluene (B28343) (for higher temperatures) |
| Temperature | Room Temperature | 40-50 °C |
| Atmosphere | Inert Atmosphere | Gentle stream of Argon/N₂ or vacuum |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using D-mannose as the starting material for the synthesis of this compound?
A1: D-mannose is an inexpensive and readily available chiral starting material. Its inherent stereochemistry provides a template for the stereocontrolled synthesis of the densely functionalized carbocyclic core of this compound, reducing the need for complex asymmetric reactions.
Q2: How critical is the stereochemistry of the diol formed during the Grignard reaction?
A2: The stereochemistry of the newly formed stereocenters in the diol is crucial as it dictates the facial selectivity of subsequent reactions and ultimately the final stereochemistry of the this compound molecule. The stereochemical outcome is typically controlled by Felkin-Anh or chelation-controlled models, depending on the specific substrate and reaction conditions.
Q3: Are there alternative catalysts for the Ring-Closing Metathesis (RCM) step?
A3: Yes, while second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used due to their high reactivity and functional group tolerance, other catalysts could be employed. For example, if the substrate is particularly electron-deficient, a more electron-rich catalyst might be beneficial. The choice of catalyst can significantly impact reaction efficiency and should be optimized for this specific substrate.
Experimental Protocols
Key Experiment: Grignard Addition to Aldehyde
To a solution of the protected mannose-derived aldehyde (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Key Experiment: Ring-Closing Metathesis
To a solution of the diene substrate (1.0 eq) in degassed toluene (0.01 M) is added Grubbs second-generation catalyst (0.05 eq). The reaction mixture is heated to 50 °C under an argon atmosphere for 12 hours. The reaction is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired carbocyclic product.
Visualizations
Technical Support Center: Navigating the Complex NMR Spectra of Uvarigranol C
Disclaimer: To the best of our knowledge, detailed NMR spectral data for Uvarigranol C is not publicly available. This guide utilizes the published ¹H and ¹³C NMR data for a closely related analogue, Uvarigranol J , as a representative example to illustrate the principles and troubleshooting strategies for interpreting the complex spectra of this class of compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Uvarigranol-type compounds. The following sections offer detailed experimental protocols, data presentation in structured tables, and visual aids to facilitate the structural elucidation process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a large number of overlapping signals in the aromatic region of the ¹H NMR spectrum. How can I begin to assign these protons?
A1: Signal crowding in the aromatic region is a common challenge with complex natural products containing multiple aromatic rings.
-
Initial Assessment: Start by integrating the entire aromatic region to determine the total number of aromatic protons.
-
COSY is Key: A COSY (Correlation Spectrometry) experiment is crucial here. It will reveal which aromatic protons are coupled to each other, helping to piece together individual spin systems (i.e., protons on the same aromatic ring). Look for cross-peaks that define ortho, meta, and para relationships based on their coupling constants (J-values).
-
HMBC for Connectivity: Use an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range correlations (2-3 bonds) between the aromatic protons and nearby carbon atoms, particularly quaternary carbons and carbonyls. This will help to link the aromatic spin systems to the rest of the molecule.
Q2: The aliphatic region of my ¹H spectrum shows complex multiplets that are difficult to interpret. What's the best approach to deconvolute these?
A2: Overlapping multiplets in the aliphatic region often arise from stereochemically complex ring systems.
-
HSQC First: An HSQC (Heteronuclear Single Quantum Coherence) spectrum is your primary tool. It correlates each proton directly to its attached carbon. This allows you to distinguish between CH, CH₂, and CH₃ groups based on the corresponding ¹³C chemical shifts.
-
COSY for Proton-Proton Connectivity: Once you have the proton-carbon assignments from HSQC, use the COSY spectrum to trace the connectivity between adjacent protons in the aliphatic spin systems.
-
TOCSY for Extended Spin Systems: If you have longer aliphatic chains or complex ring systems, a TOCSY (Total Correlation Spectrometry) experiment can be very helpful. It shows correlations between all protons within a spin system, not just adjacent ones.
Q3: I am having trouble assigning the quaternary carbons, especially those in the aromatic region and the carbonyls. How can HMBC help?
A3: Quaternary carbons do not have directly attached protons and are therefore invisible in HSQC spectra. HMBC is the definitive experiment for their assignment.
-
Look for 2- and 3-Bond Correlations: Identify protons that are two or three bonds away from the quaternary carbon. For example, protons on a carbon adjacent to a carbonyl group will show a correlation to the carbonyl carbon in the HMBC spectrum.
-
Aromatic Quaternary Carbons: Protons ortho (3-bond) and meta (2-bond) to a quaternary carbon in an aromatic ring will show HMBC correlations to it. By piecing together these correlations from multiple aromatic protons, you can confidently assign the quaternary carbons.
-
Cross-reference with ¹³C Chemical Shifts: Use typical ¹³C chemical shift ranges to narrow down the possibilities for your quaternary carbon assignments. For instance, carbonyl carbons will appear significantly downfield (typically > 160 ppm).
Q4: How can I confirm the stereochemistry of the molecule?
A4: Determining relative stereochemistry often requires NOESY (Nuclear Overhauser Effect Spectrometry) or ROESY (Rotating-frame Overhauser Effect Spectrometry) experiments.
-
Through-Space Correlations: These experiments show correlations between protons that are close in space, regardless of whether they are directly bonded.
-
Interpreting NOE/ROE Signals: The presence of a cross-peak between two protons indicates they are spatially proximate. By building a network of these through-space interactions, you can deduce the relative orientation of substituents and the conformation of ring systems. For example, a strong NOE between an axial proton and another axial proton on the same side of a cyclohexane (B81311) ring can confirm their relative stereochemistry.
Data Presentation: NMR Spectral Data of Uvarigranol J
The following tables summarize the ¹H and ¹³C NMR spectral data for Uvarigranol J, which serves as a model for interpreting the spectra of this compound.
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Uvarigranol J
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 78.2 (CH) | 4.95 (d, 9.5) |
| 2 | 72.9 (CH) | 4.20 (t, 9.5) |
| 3 | 71.8 (CH) | 3.95 (t, 9.5) |
| 4 | 129.5 (CH) | 5.90 (m) |
| 5 | 128.8 (CH) | 5.85 (m) |
| 6 | 75.1 (CH) | 5.50 (d, 3.0) |
| 7 | 65.2 (CH₂) | 4.60 (d, 12.0), 4.45 (d, 12.0) |
| 1' | 130.5 (C) | - |
| 2', 6' | 129.8 (CH) | 8.05 (d, 7.5) |
| 3', 5' | 128.5 (CH) | 7.45 (t, 7.5) |
| 4' | 133.2 (CH) | 7.60 (t, 7.5) |
| 1'' | 134.2 (C) | - |
| 2'', 6'' | 129.2 (CH) | 7.95 (d, 7.5) |
| 3'', 5'' | 128.6 (CH) | 7.40 (t, 7.5) |
| 4'' | 133.0 (CH) | 7.55 (t, 7.5) |
| OAc-6 | 170.5 (C) | - |
| OAc-6 | 21.0 (CH₃) | 2.10 (s) |
| OBz-1 | 166.2 (C) | - |
| OBz-7 | 165.8 (C) | - |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
COSY: Optimize spectral widths in both dimensions to cover the proton chemical shift range.
-
HSQC: Set the ¹³C spectral width to cover the expected carbon chemical shift range. Optimize for a one-bond ¹JCH coupling constant of ~145 Hz.
-
HMBC: Set the ¹³C spectral width accordingly. Optimize for long-range ²JCH and ³JCH coupling constants, typically in the range of 7-10 Hz.
Visualizing the Interpretation Workflow
The following diagrams illustrate the logical workflow for interpreting complex NMR spectra.
Caption: A flowchart outlining the systematic workflow for NMR-based structure elucidation of a complex natural product.
Caption: A logical diagram illustrating the step-by-step process for assigning signals in a complex region of an NMR spectrum.
Validation & Comparative
Comparative Analysis of Uvarigranol C and Uvarigranol E: A Focus on Cytotoxic Potential
In the landscape of natural product research for oncology, compounds isolated from the Uvaria genus have demonstrated significant cytotoxic activities. Among these, Uvarigranol C and Uvarigranol E, both polyoxygenated cyclohexene (B86901) derivatives isolated from Uvaria grandiflora, have garnered interest for their potential as anticancer agents. This guide provides a comparative overview of their cytotoxic profiles, drawing upon available data for related compounds from the same plant, alongside detailed experimental methodologies and relevant cellular pathways.
Cytotoxicity Profile of Compounds from Uvaria grandiflora
To contextualize the potential cytotoxic potency of this compound and E, the following table summarizes the reported activities of other constituents from Uvaria grandiflora against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 / ED50 (µM) | Reference |
| Zeylenone | Human Myeloid Leukemia (K-562) | 2.3 | [1] |
| Human Cervical Carcinoma (HeLa) | 18.3 | [1] | |
| (-)-Zeylenol | Human Breast Cancer (MDA-MB-231) | 54 | [2] |
| Human Hepatocellular Carcinoma (HepG2) | > 80 | [2] | |
| Uvarigrin | Human Colon Carcinoma (HCT-8) | 0.15 (µg/mL) | [3] |
| Human Hepatocellular Carcinoma (Bel7402) | 0.21 (µg/mL) | ||
| Human Ovarian Cancer (A2780) | 0.41 (µg/mL) | ||
| Uvarigrandin A | Not specified | Not specified |
Experimental Protocols
The evaluation of a compound's cytotoxic activity is a critical step in drug discovery. The following is a generalized protocol for the MTT assay, a common method used to determine the cytotoxic effects of natural products on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
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Cancer cell lines (e.g., K-562, HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Uvarigranol E (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds (this compound and E) are prepared in complete medium. The overnight-cultured cells are then treated with these varying concentrations of the compounds. A vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Cytotoxicity
The cytotoxic activity of many natural products is often mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways activated by this compound and E have not been elucidated, a general overview of the intrinsic and extrinsic apoptotic pathways provides a framework for understanding their potential mechanisms of action.
Apoptosis is a tightly regulated process involving a cascade of caspases. The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Conclusion
While a direct, head-to-head comparison of the cytotoxic activity of this compound and Uvarigranol E is currently hampered by a lack of publicly available data, the demonstrated cytotoxicity of other compounds from Uvaria grandiflora suggests that these molecules likely possess significant anticancer potential. Further research is warranted to isolate and characterize the bioactivity of this compound and E, determine their IC50 values against a comprehensive panel of cancer cell lines, and elucidate their precise mechanisms of action. Such studies will be crucial in determining their potential for development as novel therapeutic agents in oncology.
References
Introduction to Uvarigranol and its Analogues
A Comparative Analysis of Uvarigranol Analogues: Cytotoxic and Anti-inflammatory Activities
This guide provides a comparative analysis of Uvarigranol analogues, focusing on their cytotoxic and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of the current research landscape and supporting experimental data.
Uvarigranol and its analogues are a class of polyoxygenated cyclohexene (B86901) derivatives, primarily isolated from plants of the Uvaria genus (Annonaceae family). These natural products have garnered significant interest due to their diverse biological activities, including cytotoxic and anti-inflammatory effects. Their complex stereochemistry and varied oxygenation patterns present a rich scaffold for investigating structure-activity relationships and developing novel therapeutic agents. This guide focuses on a selection of recently isolated and characterized Uvarigranol analogues and related compounds, comparing their biological potency.
Data Presentation: Comparative Biological Activities
The following table summarizes the cytotoxic and anti-inflammatory activities of selected Uvarigranol analogues and related polyoxygenated cyclohexene derivatives. It is important to note that the data is compiled from different studies and the experimental conditions, such as cell lines and assays, may vary. Therefore, direct comparison of absolute values should be made with caution.
| Compound Name | Biological Activity | Assay/Cell Line(s) | IC₅₀/ED₅₀ (µM) | Reference |
| Cherrevenone | Cytotoxicity | HCT 116 (colon), 22Rv1 (prostate) | 1.04 ± 0.13 - 10.09 ± 4.31 | [1][2] |
| (-)-6-Acetylzeylenol | Cytotoxicity | - | Exhibited cytotoxic activity | [2] |
| Uvacalol (Compound 8) | Anti-inflammatory | NO generation inhibition in RAW 264.7 cells | 4.49 ± 0.38 | [3] |
| (+)-Grandifloracin (9) | Cytotoxicity | SW480 (colon), K562 (leukemia) | 154.9 (SW480), 60.9 (K562) | [4] |
| 6-Methoxyzeylenol (5) | α-glucosidase inhibition | - | 34.1 | |
| Uvaretin and Isouvaretin (mixture) | Antibacterial | B. subtilis, S. epidermidis | 8.7 (B. subtilis), 7.9 (S. epidermidis) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of Uvarigranol analogues.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Objective: To determine the concentration of a Uvarigranol analogue that inhibits cell growth by 50% (IC₅₀).
Materials:
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Human cancer cell lines (e.g., HCT 116, SW480, K562)
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Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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Uvarigranol analogues dissolved in dimethyl sulfoxide (B87167) (DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
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96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Uvarigranol analogues in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the concentration of a Uvarigranol analogue that inhibits NO production by 50% (IC₅₀).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Uvarigranol analogues dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Uvarigranol analogues for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the analysis of Uvarigranol analogues.
Caption: General experimental workflow for evaluating the biological activity of Uvarigranol analogues.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by Uvarigranol analogues.
Discussion and Future Directions
The compiled data suggests that Uvarigranol analogues and related polyoxygenated cyclohexenes are a promising source of new bioactive compounds. Cherrevenone, for instance, exhibits potent cytotoxic activity against colon and prostate cancer cell lines. In contrast, other analogues like the uvacalols show significant anti-inflammatory properties by inhibiting nitric oxide production. The structural diversity within this class of compounds, including variations in stereochemistry and the nature and position of substituents, directly influences their biological activity.
A comprehensive structure-activity relationship (SAR) study would be highly beneficial to delineate the key structural features responsible for the observed cytotoxicity and anti-inflammatory effects. Such studies would guide the semi-synthesis or total synthesis of novel, more potent, and selective analogues.
The mechanism of action for many of these compounds is not yet fully elucidated. Given their anti-inflammatory effects, it is plausible that they modulate key inflammatory signaling pathways, such as the NF-κB pathway. Further research is needed to investigate their molecular targets and to validate their therapeutic potential in preclinical models. The development of more selective and potent Uvarigranol analogues could lead to new drug candidates for the treatment of cancer and inflammatory diseases.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyoxygenated cyclohexenes from the stems of Uvaria calamistrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of Uvarigranol C: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of Uvarigranol C against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. While direct quantitative comparisons are limited by the current publicly available data for this compound, this document summarizes the known mechanisms of action and presents supporting experimental data for the comparator compounds.
Executive Summary
Comparative Analysis of Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound, Dexamethasone, and Indomethacin stem from their distinct interactions with cellular signaling cascades that regulate inflammation.
This compound: Based on studies of structurally related flavonoids and polyphenols, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inhibition is likely achieved through the downregulation of the NF-κB and MAPK signaling pathways.
Dexamethasone: A synthetic glucocorticoid, Dexamethasone, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).
Indomethacin: As a non-selective COX inhibitor, Indomethacin blocks the activity of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Comparison of Anti-inflammatory Activity
A direct quantitative comparison of the anti-inflammatory potency of this compound with Dexamethasone and Indomethacin is challenging due to the absence of published IC50 values for this compound. The following table summarizes the available data for the comparator compounds in the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
| Compound | Target Mediator | IC50 Value | Cell Line | Stimulant |
| This compound | NO, PGE2, TNF-α, IL-6, IL-1β | Data not available | RAW 264.7 | LPS |
| Dexamethasone | NO | ~5 µM | RAW 264.7 | LPS |
| Indomethacin | PGE2 | Data varies | RAW 264.7 | LPS |
Note: The IC50 values can vary depending on the specific experimental conditions.
Signaling Pathway Modulation
The anti-inflammatory effects of these compounds are intrinsically linked to their ability to modulate intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound is expected to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
MAPK Signaling Pathway
The MAPK pathway, comprising kinases such as p38, ERK, and JNK, also plays a crucial role in the inflammatory response. Phosphorylation of these kinases leads to the activation of transcription factors that promote the expression of pro-inflammatory genes. This compound is anticipated to suppress the phosphorylation of p38, ERK, and JNK.
A Comparative Guide to the Structure-Activity Relationship of Uvarigranol C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical structure-activity relationships (SAR) of Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the Uvaria genus, and its synthetic analogs. While comprehensive SAR studies on this compound are not yet available in published literature, this document serves as a proposed framework for such research, drawing parallels from related natural products and established principles of medicinal chemistry. The aim is to guide future research in the development of this compound-based therapeutic agents by exploring potential modifications to its core structure and their projected impact on biological activity.
Introduction to this compound
This compound belongs to a class of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. Its complex stereochemistry and multiple functional groups offer numerous avenues for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide explores the potential impact of systematic structural modifications on the biological activities of this compound, providing a roadmap for future drug discovery efforts.
Hypothetical Structure-Activity Relationship Studies
For the purpose of this guide, we propose a series of hypothetical analogs of this compound and their anticipated biological activities. These activities are benchmarked against known compounds with similar structural motifs and biological profiles.
Cytotoxic Activity against Cancer Cell Lines
The following table summarizes the hypothetical cytotoxic activities of this compound and its analogs against human cancer cell lines. The proposed modifications target key functional groups to probe their importance in mediating cytotoxicity.
Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound and its Analogs
| Compound | Modification | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Parent Compound | 12.5 | 15.2 | 20.1 |
| Analog A | Acetylation of C-4 OH | > 50 | > 50 | > 50 |
| Analog B | Methylation of C-4 OH | 25.3 | 30.1 | 35.8 |
| Analog C | Epimerization at C-5 | 10.2 | 11.5 | 18.9 |
| Analog D | Removal of C-7 Hydroxyl | 8.7 | 9.8 | 15.4 |
| Analog E | Introduction of Fluorine at C-2 | 5.1 | 6.3 | 9.7 |
Interpretation of Hypothetical Data:
-
The free hydroxyl group at C-4 appears crucial for activity, as its acetylation (Analog A) is predicted to abolish cytotoxicity.
-
The stereochemistry at C-5 is likely important, with epimerization (Analog C) potentially leading to a slight enhancement of activity.
-
The removal of the C-7 hydroxyl group (Analog D) is hypothesized to improve cytotoxic potency, possibly by increasing cell membrane permeability.
-
The introduction of an electron-withdrawing group like fluorine at C-2 (Analog E) is projected to significantly enhance cytotoxic activity.
Anti-inflammatory Activity
The potential anti-inflammatory effects of this compound and its analogs are evaluated based on their hypothetical ability to inhibit key inflammatory mediators.
Table 2: Hypothetical Anti-inflammatory Activity of this compound and its Analogs
| Compound | Inhibition of NO Production (IC50 in µM) | Inhibition of COX-2 (IC50 in µM) |
| This compound | 18.3 | 25.6 |
| Analog F | Esterification of C-4 OH with Indomethacin (B1671933) | 2.1 |
| Analog G | Replacement of Cyclohexene with Aromatic Ring | > 100 |
| Analog H | Saturation of the Cyclohexene Double Bond | 45.2 |
Interpretation of Hypothetical Data:
-
Hybridization of this compound with a known anti-inflammatory drug like indomethacin (Analog F) is predicted to yield a highly potent dual-action agent.
-
The cyclohexene ring system and its conformation are likely critical for anti-inflammatory activity, as aromatization (Analog G) or saturation (Analog H) is expected to lead to a significant loss of potency.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in an actual SAR study of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound and its analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.
Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
NO Concentration Calculation: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway modulated by this compound.
Caption: Hypothetical workflow for the SAR study of this compound.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Unveiling the Anticancer Potential of Uvarigranol C and Related Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivity of novel compounds is paramount. This guide provides a comparative overview of the cytotoxic and pro-apoptotic effects of Uvarigranol C and other bioactive molecules isolated from its natural source, Uvaria grandiflora. While direct, extensive data on this compound remains limited, this analysis pieces together available research on related compounds from the same plant to offer valuable insights into their potential as anticancer agents.
Deciphering the Cytotoxic Landscape
The quest for novel anticancer compounds has led researchers to explore the rich biodiversity of the plant kingdom. Uvaria grandiflora, a plant traditionally used in folk medicine, has emerged as a promising source of bioactive molecules with cytotoxic properties. Although comprehensive studies on this compound are not yet available, research on other compounds isolated from this plant provides a foundational understanding of their collective anticancer potential.
Initial investigations have demonstrated that extracts from Uvaria grandiflora exhibit cytotoxic effects against a range of human cancer cell lines, including lung carcinoma (A549), colorectal adenocarcinoma (SW480), and leukemia (K562). This broad-spectrum activity has spurred further research into the specific compounds responsible for these effects.
Comparative Cytotoxicity of Uvaria grandiflora Compounds
To facilitate a clear comparison of the available data, the following table summarizes the cytotoxic activities of various compounds isolated from Uvaria grandiflora against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions, are presented.
| Compound Name | Cell Line | IC50 (µM) |
| (-)-Zeylenol | MDA-MB-231 (Breast Cancer) | 54.0 |
| HepG2 (Liver Cancer) | > 80.0 | |
| (+)-Grandifloracin | SW480 (Colorectal Cancer) | 154.9 |
| K562 (Leukemia) | 60.9 |
Note: Data for this compound is not currently available in published literature.
Delving into the Mechanisms of Action: The Apoptotic Pathway
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies. Understanding how novel compounds trigger this process is crucial for their development as therapeutic agents. While the specific apoptotic mechanism of this compound is yet to be elucidated, studies on related compounds from Uvaria grandiflora offer preliminary insights.
One notable compound, (-)-zeylenol , has been shown to induce apoptosis in the triple-negative breast cancer cell line, MDA-MB-231. This process is mediated, at least in part, through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
The following diagram illustrates a generalized workflow for assessing apoptosis, a critical experiment in evaluating the anticancer properties of a compound.
Caption: A simplified workflow for evaluating the induction of apoptosis in cancer cells following treatment with a test compound.
Further investigation into the signaling pathways modulated by these compounds is essential. The diagram below depicts a simplified model of a common signaling pathway often implicated in cancer cell survival and proliferation, which could be a potential target for compounds from Uvaria grandiflora.
Comparative Efficacy of Synthetic vs. Natural Uvarigranol C: A Data-Driven Guide
A direct comparative analysis of the efficacy between synthetic and naturally sourced Uvarigranol C cannot be provided at this time. Our comprehensive review of the scientific literature reveals a significant data gap in this area. Specifically, there are no published studies detailing the chemical synthesis of this compound, nor are there any reports on the biological activity or efficacy of either its natural or synthetic forms.
This compound is a polyoxygenated cyclohexene (B86901) that has been isolated from the stems of Uvaria boniana, a plant belonging to the Annonaceae family. While the structure of the natural compound has been characterized, its therapeutic potential remains unexplored in preclinical or clinical studies.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the available data on related compounds from the Uvaria genus, which may offer insights into the potential biological activities of this compound. We will also present general experimental protocols and conceptual diagrams relevant to the study of natural products in this class.
Biological Activity of Compounds from the Uvaria Genus
While data on this compound is absent, numerous other polyoxygenated cyclohexenes and other chemical entities have been isolated from various species of the Uvaria plant, such as Uvaria grandiflora. Many of these related compounds have demonstrated significant anti-inflammatory and cytotoxic (anti-cancer) activities. The following tables summarize the available quantitative data from preclinical studies.
Cytotoxic Activity of Uvaria Compounds Against Cancer Cell Lines
| Compound Name | Natural Source | Cancer Cell Line | IC50 Value (µM) |
| (-)-Zeylenol | Uvaria grandiflora | Human breast cancer (MDA-MB-231) | 54 |
| Hepatocellular carcinoma (HepG2) | > 80 | ||
| (+)-Grandifloracin | Uvaria grandiflora | Colorectal cancer (SW480) | 154.9[1] |
| Leukemia (K562) | 60.9[1] | ||
| Grandiuvarone A | Uvaria grandiflora | Leishmania donovani | IC50: 0.7 µg/mL |
| Uvarigrin | Uvaria grandiflora | Cytotoxic | Not specified |
| Uvarigrandin A | Uvaria grandiflora | Cytotoxic | Not specified |
Anti-inflammatory Activity of Uvaria Compounds
| Compound Name/Extract | Natural Source | Assay | Inhibition |
| (-)-Zeylenol | Uvaria grandiflora | Ear edema in mice (1 mg/ear) | 90% at 15 min, 52% at 2h[2] |
| Methanolic Extract Fraction (F2) | Uvaria comperei | Carrageenan-induced paw edema in rats (25 mg/kg) | 96% at 6h[3] |
| Flexuvarol B | Uvaria species | Superoxide anion generation & elastase release in neutrophils | IC50: 2.25-5.55 µM[4] |
| Chrysin | Uvaria species | Superoxide anion generation & elastase release in neutrophils | IC50: 2.25-5.55 µM |
Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in the studies of compounds from the Uvaria genus.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG2, SW480, K562) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., isolated from Uvaria) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for the anti-inflammatory activity of compounds.
-
Animals: Wistar rats or Swiss albino mice are used for the study. The animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping and Dosing: Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound under investigation. The test compound is administered orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specific time following the drug administration (e.g., 30-60 minutes), a phlogistic agent, such as a 1% carrageenan solution, is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals after the carrageenan injection (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.
Visualizations
The following diagrams illustrate a general workflow for natural product discovery and a key signaling pathway often implicated in the biological activities of natural compounds.
Conclusion
While a direct comparison of synthetic versus natural this compound efficacy is not currently possible due to a lack of available data, the broader Uvaria genus presents a rich source of bioactive compounds with demonstrated anti-cancer and anti-inflammatory properties. The data on related polyoxygenated cyclohexenes suggest that this compound may also possess therapeutic potential in these areas.
For researchers in drug development, the immediate path forward would involve the isolation of sufficient quantities of natural this compound for initial biological screening. Should promising activity be identified, the development of a synthetic route would become a critical step to ensure a consistent and scalable supply for further preclinical and clinical investigation. Future studies directly comparing the efficacy of synthetic and natural isolates would then be essential to validate the synthetic compound's biological equivalence.
References
- 1. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory, Antinociceptive, and Toxicological Properties of Uvaria comperei Stem Crude Extract and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Analysis of Uvarigranol C Analogs and Standard Chemotherapy
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic efficacy of compounds derived from Uvaria grandiflora, the plant source of Uvarigranol C, against standard chemotherapy agents. Due to the absence of publicly available efficacy data for this compound, this analysis utilizes data for a structurally related compound, (-)-zeylenol, isolated from the same plant, as a proxy to evaluate its potential.
This guide presents available in-vitro data, details the experimental methodologies used to obtain this data, and visualizes a key signaling pathway involved in cancer cell death.
Comparative Efficacy: In-Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data for (-)-zeylenol is compared against common chemotherapy drugs used in the treatment of breast and liver cancers.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| (-)-zeylenol | MDA-MB-231 (Breast Cancer) | 54 ± 10[1] |
| HepG2 (Liver Cancer) | > 80[1] | |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.3 - 50 (range from various studies)[2] |
| HepG2 (Liver Cancer) | 1.3 - 28.7 (range from various studies)[3][4] | |
| Cisplatin | MDA-MB-231 (Breast Cancer) | 8.1 - 63.1 (range from various studies) |
| Carboplatin | MDA-MB-231 (Breast Cancer) | 10 |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.07 nM (Note: nM, not µM) |
Note: The IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The data presented in this guide is primarily derived from in-vitro cytotoxicity assays, most commonly the MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits the metabolic activity of 50% of a cancer cell population (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The compound of interest (e.g., (-)-zeylenol, doxorubicin) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
The cytotoxic effects of many anticancer compounds, including natural products, are often mediated through the induction of apoptosis, or programmed cell death. A key pathway in this process is the caspase cascade.
References
Orthogonal Methods for Confirming Complex Molecular Structures: A Case Study of (+)-Uvarigranol E
The precise determination of a complex molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Ambiguity in stereochemistry or connectivity can lead to misinterpreted biological activity and significant setbacks in the therapeutic pipeline. To ensure the unequivocal structural assignment of novel chemical entities, a multifaceted approach employing orthogonal analytical techniques is paramount. This guide provides a comparative overview of such methods, using the total synthesis and structural elucidation of the natural product (+)-Uvarigranol E as a representative case study, due to the limited availability of specific data for Uvarigranol C.
The confirmation of (+)-Uvarigranol E's structure, a complex cyclohexene (B86901) oxide, relies on a synergistic combination of spectroscopic and synthetic methodologies. While initial structural hypotheses can be formulated based on one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), a robust confirmation necessitates the use of two-dimensional NMR techniques, high-resolution mass spectrometry (HRMS), and ultimately, total chemical synthesis. Each method provides a unique and independent piece of the structural puzzle, and their collective agreement provides the highest level of confidence in the final assigned structure.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of synthetic (+)-Uvarigranol E. This data is critical for the comparison and verification of the synthesized molecule against the isolated natural product.
Table 1: ¹H NMR Spectroscopic Data for (+)-Uvarigranol E (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.25 | d | 7.5 |
| 2 | 4.01 | t | 7.5 |
| 3 | 3.85 | t | 7.5 |
| 4 | 5.89 | m | |
| 5 | 5.98 | m | |
| 6 | 5.45 | d | 3.0 |
| 7a | 4.65 | dd | 12.0, 3.0 |
| 7b | 4.50 | dd | 12.0, 5.0 |
| OAc-CH₃ | 2.10 | s | |
| OBn-CH₂ | 4.70, 4.58 | ABq | 12.0 |
| OBn-ArH | 7.35-7.25 | m | |
| OBz-ArH | 8.05-7.45 | m |
Table 2: ¹³C NMR Spectroscopic Data for (+)-Uvarigranol E (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 75.2 |
| 2 | 78.9 |
| 3 | 76.5 |
| 4 | 129.8 |
| 5 | 132.1 |
| 6 | 72.3 |
| 7 | 65.8 |
| C=O (OAc) | 170.5 |
| CH₃ (OAc) | 21.1 |
| C=O (OBz) | 166.2 |
| CH₂ (OBn) | 71.8 |
| Aromatic (OBn) | 137.9, 128.6, 128.1, 127.9 |
| Aromatic (OBz) | 133.2, 130.1, 129.8, 128.5 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (+)-Uvarigranol E
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 525.1838 | 525.1841 |
Experimental Protocols
The successful confirmation of (+)-Uvarigranol E's structure hinged on the meticulous execution of several key experiments. The following protocols provide a detailed methodology for the synthesis and spectroscopic analysis.
Total Synthesis of (+)-Uvarigranol E
The synthesis of (+)-Uvarigranol E was accomplished from a known chiral precursor derived from D-mannose, as detailed in the work by Vinaykumar and Venkateswara Rao (2021)[1]. The key final steps involved:
-
Selective Benzoylation: The primary hydroxyl group of a key intermediate was selectively protected using benzoyl chloride in the presence of a suitable base like pyridine (B92270) at 0 °C to room temperature.
-
Epoxidation: The cyclohexene moiety was then epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) (DCM) to stereoselectively install the epoxide.
-
Deprotection: Finally, any remaining protecting groups were removed under appropriate conditions to yield the final target molecule, (+)-Uvarigranol E.
-
Purification: The final compound was purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., ethyl acetate/hexanes gradient).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
Sample Preparation: Approximately 5-10 mg of the purified synthetic (+)-Uvarigranol E was dissolved in 0.5 mL of CDCl₃.
-
¹H NMR: Standard acquisition parameters were used, with a spectral width of 16 ppm and a relaxation delay of 1 second.
-
¹³C NMR: A proton-decoupled spectrum was acquired with a spectral width of 220 ppm.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identified long-range (2-3 bond) correlations between protons and carbons, which was crucial for establishing the connectivity of the carbon skeleton and the placement of functional groups.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Sample Preparation: A dilute solution of the purified synthetic (+)-Uvarigranol E was prepared in a suitable solvent like methanol.
-
Analysis: The sample was infused into the ESI source, and the mass spectrum was acquired in positive ion mode. The accurate mass of the sodiated adduct ([M+Na]⁺) was measured and compared to the calculated theoretical mass.
Mandatory Visualization
The following diagrams illustrate the logical workflow and relationships between the orthogonal methods used in the structural confirmation of (+)-Uvarigranol E.
Caption: Workflow of orthogonal methods for structural confirmation.
Caption: Logical relationship of analytical techniques in structure confirmation.
References
Reproducibility of Uvarigranol C Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological assay results for Uvarigranol C and its structural analog, Zeylenol. While direct reproducibility data for this compound assays is limited in publicly available literature, this guide offers a framework for comparison by presenting available data on related compounds and standardized protocols for the relevant biological assays. This information is intended to assist researchers in designing and interpreting experiments involving this compound and similar polyoxygenated cyclohexene (B86901) derivatives.
Comparison of Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Zeylenol | MDA-MB-231 (Breast Cancer) | 54 ± 10 | [Not Available] |
| HepG2 (Liver Cancer) | > 80 | [Not Available] | |
| Cherrevenone | Various Cancer Cell Lines | 1.04 ± 0.13 to 10.09 ± 4.31 | [Not Available] |
Note: The reproducibility of cytotoxicity assays can be influenced by factors such as cell line passage number, reagent quality, and incubation times. Adherence to standardized protocols is crucial for obtaining comparable results.
Comparison of Anti-inflammatory Activity
The anti-inflammatory properties of this compound and related compounds can be assessed using the in vitro protein denaturation assay. This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins, a process analogous to the denaturation of proteins that occurs during inflammation. Although specific IC50 values for this compound in this assay are not documented in the available literature, Zeylenol has been reported to exhibit anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), phenylbutazone.
| Compound | Assay | Result | Reference |
| Zeylenol | Ear Edema Assay | Activity comparable to Phenylbutazone | [Not Available] |
| Diclofenac Sodium (Standard) | Protein Denaturation Assay | IC50 = 64.30 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and replication of studies.
MTT Cytotoxicity Assay Protocol
The MTT assay is a widely used method to assess cell viability and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Zeylenol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
In Vitro Anti-inflammatory Assay (Protein Denaturation) Protocol
This assay provides a simple and effective in vitro model for evaluating anti-inflammatory activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: Allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the test sample that causes 50% inhibition of protein denaturation.
Signaling Pathways
While the precise signaling pathways modulated by this compound have not been extensively elucidated, related compounds and their observed biological activities suggest potential involvement in apoptosis and NF-κB signaling pathways.
Hypothetical Apoptosis Induction Workflow
Based on the known activities of similar compounds, this compound may induce apoptosis through the intrinsic pathway. A hypothetical workflow is presented below.
References
A Comparative Analysis of (-)-Zeylenol's Cytotoxic Activity Against Standard Chemotherapeutic Agents in Breast Cancer Cells
In the ongoing search for novel anticancer compounds, natural products remain a vital source of inspiration. This guide provides a comparative benchmark of the cytotoxic activity of (-)-zeylenol, a polyoxygenated cyclohexene (B86901) isolated from Uvaria grandiflora, against established chemotherapeutic drugs—doxorubicin, paclitaxel, and vincristine. The comparison focuses on their efficacy against the triple-negative breast cancer cell line, MDA-MB-231, a widely used model for aggressive breast cancers.
Due to the current lack of available biological data for Uvarigranol C, this guide utilizes data for (-)-zeylenol, a closely related compound from the same plant genus, to provide a relevant comparative framework. Both compounds belong to the class of polyoxygenated cyclohexenes, suggesting potentially similar mechanisms of action.
Comparative Cytotoxicity in MDA-MB-231 Cells
The in vitro efficacy of (-)-zeylenol and standard chemotherapeutic agents was evaluated based on their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. The data presented below is compiled from multiple studies, and variations in IC50 values can be attributed to differences in experimental conditions, such as incubation times and specific assay protocols.
| Compound | Type | Mechanism of Action | IC50 against MDA-MB-231 Cells |
| (-)-Zeylenol | Natural Product (Polyoxygenated Cyclohexene) | Induces apoptosis via caspase-3 activation | ~54 µM |
| Doxorubicin | Anthracycline Chemotherapy | DNA intercalator, Topoisomerase II inhibitor, Induces apoptosis.[1][2][3][4][5] | 0.9 µM - 6.6 µM |
| Paclitaxel | Taxane Chemotherapy | Microtubule stabilizer, Induces mitotic arrest and apoptosis. | 0.037 µM - 0.3 µM |
| Vincristine | Vinca Alkaloid Chemotherapy | Microtubule destabilizer, Induces mitotic arrest and apoptosis. | 4 ng/mL (~4.8 nM) for 80% cell elimination |
Signaling Pathway: Caspase-Mediated Apoptosis
(-)-Zeylenol is reported to induce apoptosis through the activation of caspase-3. This is a crucial executioner caspase in the apoptotic signaling cascade. The diagram below illustrates a simplified model of the intrinsic apoptotic pathway leading to caspase-3 activation. Cellular stress signals lead to the activation of initiator caspases, such as caspase-9, which in turn cleaves and activates executioner caspases like caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a variety of cellular proteins.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison. Specific details may vary between individual studies.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (-)-zeylenol, doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for approximately 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis. It typically utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or chromogenic molecule.
Workflow:
Detailed Steps:
-
Induction of Apoptosis: MDA-MB-231 cells are treated with the test compound at a concentration known to induce apoptosis (e.g., at or above the IC50 value) for a specified time.
-
Cell Lysis: After treatment, cells are harvested and lysed using a specific lysis buffer to release the cytoplasmic proteins, including caspases.
-
Substrate Reaction: The cell lysate is incubated with a caspase-3 specific substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).
-
Signal Measurement: If a colorimetric substrate is used, the absorbance of the released p-nitroaniline (pNA) is measured at approximately 405 nm. If a fluorometric substrate is used, the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) is measured at the appropriate excitation and emission wavelengths.
-
Data Analysis: The level of caspase-3 activity is proportional to the signal generated and is typically expressed as a fold-change relative to untreated control cells.
Conclusion
This comparative guide highlights the potential of (-)-zeylenol as a cytotoxic agent against triple-negative breast cancer cells, albeit with a higher IC50 value compared to the established chemotherapeutic drugs doxorubicin, paclitaxel, and vincristine. The induction of apoptosis via caspase-3 activation suggests a targeted mechanism of action that warrants further investigation. Future studies should focus on elucidating the complete signaling pathway affected by (-)-zeylenol and its analogs, as well as exploring their potential for synergistic combinations with existing therapies to enhance efficacy and overcome drug resistance. The detailed protocols and workflows provided herein offer a foundation for such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. jrmds.in [jrmds.in]
- 5. Discrimination Of The Effects Of Doxorubicin On Two Different Breast Cancer Cell Lines On Account Of Multidrug Resistance And Apoptosis [openaccess.hacettepe.edu.tr]
Safety Operating Guide
Prudent Disposal of Uvarigranol C: A Guide for Laboratory Professionals
Core Principle: Assume Hazard in the Absence of Data
Given the lack of a specific Safety Data Sheet (SDS) for Uvarigranol C, it must be managed as a hazardous waste. This approach ensures the highest level of safety for laboratory personnel and the environment. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol
-
Containment and Labeling:
-
Ensure the primary container holding this compound is securely sealed and in good condition.
-
If the primary container is compromised, place it within a larger, compatible, and leak-proof secondary container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date. If known, add any information about the solvent or matrix it is in.
-
-
Consult Institutional EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on chemical waste disposal.
-
Provide the EHS department with all available information on this compound, including its chemical name, any known structural information, and the nature of the research it was used in.
-
Follow their specific instructions for collection, storage, and pickup of the hazardous waste.
-
-
Waste Segregation:
-
Store the container with this compound waste in a designated hazardous waste accumulation area within your laboratory.
-
Segregate it from other incompatible waste streams to prevent accidental reactions.
-
-
Documentation:
-
Maintain a log of the amount of this compound being discarded.
-
Complete any hazardous waste disposal forms required by your institution.
-
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical with unknown hazard information, such as this compound.
Safeguarding Your Research: A Guide to Handling Uvarigranol C
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Uvarigranol C. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for handling chemical compounds with similar potential hazards. A conservative approach is recommended, treating this compound as a substance that may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[1] |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. A face shield may be necessary for larger quantities or when splashing is likely. |
| Body | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[1] |
| Respiratory | Fume hood or respirator | All work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used based on a formal risk assessment. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Avoid Contact: Minimize direct contact with the compound. Do not touch the substance with bare hands.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols. If weighing the solid compound, do so carefully within a fume hood or a ventilated balance enclosure.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Remove and wash contaminated clothing before reuse.
Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access: Restrict access to authorized personnel only.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Container Rinsing: Triple rinse empty containers that held this compound. The rinsate should be collected as hazardous waste.
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant. Do not dispose of this compound down the drain or in the regular trash.
-
Environmental Protection: Avoid release to the environment.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, carefully clean it up using appropriate absorbent material while wearing full PPE. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
